L-Tyrosine-d2-1
Description
The exact mass of the compound L-4-Hydroxyphenyl-3,5-d2-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-ZQCIBQAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473726 | |
| Record name | L-4-Hydroxyphenyl-3,5-d2-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30811-19-9 | |
| Record name | L-4-Hydroxyphenyl-3,5-d2-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30811-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Tyrosine-d2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Tyrosine-d2, a deuterated stable isotope-labeled form of the non-essential amino acid L-Tyrosine, serves as a critical tool in advanced biomedical and pharmaceutical research. Its unique properties make it an invaluable asset for precise quantification and metabolic tracing studies. This guide provides a comprehensive overview of the applications, experimental methodologies, and data interpretation associated with the use of L-Tyrosine-d2.
Core Applications in Research
The primary utility of L-Tyrosine-d2 lies in its application as an internal standard for quantitative analysis and as a tracer for metabolic pathways.
-
Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, L-Tyrosine-d2 is used as an internal standard.[1] Because it is chemically identical to the endogenous L-Tyrosine but has a different mass, it can be added to biological samples at a known concentration. This allows for the accurate quantification of the unlabeled L-Tyrosine by correcting for variations in sample preparation and instrument response.
-
Metabolic and Pharmacokinetic Tracer: The deuterium label allows researchers to trace the fate of L-Tyrosine in vivo and in vitro.[1] This is particularly useful in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of L-Tyrosine and its derivatives. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and fluxes. Deuteration can also subtly affect the metabolic profiles and pharmacokinetic properties of molecules.[1]
Quantitative Data
The physical and chemical properties of L-Tyrosine-d2 are essential for its use in quantitative research. The following table summarizes key quantitative data for commercially available L-Tyrosine-d2 variants.
| Property | L-Tyrosine-d2 (ring-3,5-D2) | L-Tyrosine-d2 (3,3-D2) | L-Tyrosine (Unlabeled) |
| Molecular Formula | C₉H₉D₂NO₃ | C₉H₉D₂NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 183.20 g/mol | 183.21 g/mol | 181.19 g/mol |
| CAS Number (Labeled) | 30811-19-9 | 72963-27-0 | N/A |
| CAS Number (Unlabeled) | 60-18-4 | 60-18-4 | 60-18-4 |
| Chemical Purity | ≥98% | ≥98% | N/A |
Experimental Protocols
Protocol 1: Quantification of L-Tyrosine in Plasma using LC-MS/MS with L-Tyrosine-d2 as an Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of L-Tyrosine in human plasma.
1. Materials and Reagents:
-
L-Tyrosine-d2 (as internal standard)
-
L-Tyrosine (for calibration curve)
-
Human plasma (e.g., K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of L-Tyrosine and L-Tyrosine-d2 in 0.1% formic acid in water.
-
Calibration Standards: Serially dilute the L-Tyrosine stock solution to prepare a series of calibration standards ranging from the expected physiological concentrations. Spike each calibration standard with the L-Tyrosine-d2 internal standard at a fixed concentration.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the L-Tyrosine-d2 internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Tyrosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
L-Tyrosine-d2: Monitor the transition from the deuterated precursor ion to its corresponding product ion.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both L-Tyrosine and L-Tyrosine-d2.
-
Calculate the ratio of the peak area of L-Tyrosine to the peak area of L-Tyrosine-d2.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Tyrosine standards.
-
Determine the concentration of L-Tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for L-Tyrosine quantification using LC-MS/MS.
Caption: Incorporation of L-Tyrosine-d2 into catecholamine synthesis.
References
An In-depth Technical Guide to the Chemical Properties and Structure of L-Tyrosine-d2
L-Tyrosine-d2 is a stable isotope-labeled version of the non-essential amino acid L-Tyrosine. This deuterated analog serves as an invaluable tool in various research applications, particularly in metabolic studies, proteomics, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The incorporation of deuterium atoms allows for the differentiation and tracing of L-Tyrosine and its metabolites in complex biological systems. This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of L-Tyrosine-d2 for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
L-Tyrosine, or 4-hydroxyphenylalanine, is an α-amino acid with a phenol side chain. It is a precursor for the synthesis of crucial catecholamines, including dopamine, norepinephrine, and epinephrine.[3][] The deuterated form, L-Tyrosine-d2, retains the fundamental biochemical properties of its unlabeled counterpart while providing a distinct mass shift that is detectable by mass spectrometry. Several isotopologues of L-Tyrosine-d2 are commercially available, with deuterium atoms substituted at different positions on the molecule. The most common variants include L-Tyrosine-3,3-d2 and L-Tyrosine-ring-3,5-d2.
The key chemical and physical properties of common L-Tyrosine-d2 isotopologues are summarized in the table below.
| Property | L-Tyrosine-3,3-d2 | L-Tyrosine-2,6-d2 | L-Tyrosine-(phenyl-3,5-d2) |
| Synonyms | L-Tyrosine-β,β-d2, L-4-Hydroxyphenyl(alanine-3,3-d2) | L-4-Hydroxyphenyl-2,6-d2-alanine | L-4-Hydroxyphenyl-3,5-d2-alanine |
| CAS Number | 72963-27-0[5][6] | 57746-15-3[7][8] | 30811-19-9[2][9] |
| Molecular Formula | C₉H₉D₂NO₃[5] | C₉H₉D₂NO₃[8] | C₉H₉D₂NO₃[9] |
| Molecular Weight | 183.20 g/mol [6] | 183.20 g/mol [7][8][10] | 183.20 g/mol [2][9] |
| Appearance | Solid[6] | Solid[7][8] | Solid[11] |
| Melting Point | >300 °C (decomposes)[6][7][8] | >300 °C (decomposes)[7][8] | >300 °C (decomposes)[11] |
| Isotopic Purity | ≥98 atom % D[6] | ≥98 atom % D[7] | ≥98 atom % D[9][11] |
| Chemical Purity | ≥98% (CP)[6] | - | ≥99% (CP)[11] |
| Optical Activity | [α]25/D -12.0°, c = 1 in 1 M HCl[6] | [α]25/D -12°, c = 1 in 1 M HCl[7] | [α]25/D -12.0°, c = 1 in 1 M HCl[11] |
| Solubility | Soluble in 1 M HCl (25 mg/mL).[12] Unlabeled L-Tyrosine is sparingly soluble in water (0.45 g/L at 25°C) but soluble in acidic and alkaline solutions.[13][14][15] | Soluble in 1M HCl. | Soluble in 1M HCl. |
| SMILES String | [2H]C([2H])(--INVALID-LINK--C(O)=O)c1ccc(O)cc1[6] | [2H]c1cc(O)cc([2H])c1C--INVALID-LINK--C(O)=O[7] | [2H]c1cc(C--INVALID-LINK--C(O)=O)cc([2H])c1O[11] |
| InChI Key | OUYCCCASQSFEME-KETSZMSZSA-N[6] | OUYCCCASQSFEME-RANRWVQCSA-N[7] | OUYCCCASQSFEME-ZQCIBQAJSA-N[11] |
Experimental Protocols
L-Tyrosine-d2 is frequently used as an internal standard in quantitative analytical methods. Below are general methodologies for its application in LC-MS and NMR.
1. Quantitative Analysis by LC-MS
This protocol outlines the use of L-Tyrosine-d2 as an internal standard for the quantification of L-Tyrosine in a biological matrix (e.g., plasma, cell lysate).
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add a known concentration of L-Tyrosine-d2 solution (e.g., 10 µL of a 1 µg/mL solution in a suitable solvent). The amount should be comparable to the expected concentration of the analyte.
-
Precipitate proteins by adding 400 µL of a cold organic solvent, such as acetonitrile or methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography is typically employed.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used.
-
Ionization Mode: ESI+.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Tyrosine and L-Tyrosine-d2.
-
L-Tyrosine (unlabeled): e.g., m/z 182.1 → 136.1
-
L-Tyrosine-d2: e.g., m/z 184.1 → 138.1
-
-
Data Analysis: The concentration of L-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
-
2. NMR Spectroscopy
L-Tyrosine-d2 can be used as a tracer in metabolic studies or to aid in spectral assignment in complex mixtures.
-
Sample Preparation:
-
Dissolve the lyophilized sample or extract in a deuterated solvent (e.g., D₂O) suitable for NMR.
-
Add a known concentration of an internal reference standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiment: A standard 1D ¹H NMR experiment is typically sufficient. For more complex mixtures, 2D experiments like ¹H-¹³C HSQC may be employed.[13]
-
Parameters:
-
Pulse Program: A water suppression sequence (e.g., presaturation) is often necessary for aqueous samples.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~5 seconds.
-
Number of Scans: Dependent on sample concentration, ranging from 16 to 256 or more.
-
-
Data Analysis: The signals corresponding to the protons on the deuterated positions will be absent or significantly reduced in the ¹H NMR spectrum of L-Tyrosine-d2, aiding in peak assignment. Quantification can be performed by integrating the area of a well-resolved peak relative to the internal standard.
-
Applications in Research and Signaling Pathways
L-Tyrosine is a critical precursor in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental to numerous physiological and cognitive processes.[16] L-Tyrosine-d2 is an essential tool for tracing the flux through this pathway in vivo and in vitro.
Caption: Catecholamine biosynthesis pathway traced with L-Tyrosine-d2.
By introducing L-Tyrosine-d2 into a biological system, researchers can monitor the appearance of its deuterated metabolites using mass spectrometry, providing insights into the rate of synthesis and turnover of these vital neurotransmitters. This approach is crucial for studying neurological disorders, the effects of drugs on neurotransmitter systems, and the impact of stress on cognitive function.[3][17]
The use of L-Tyrosine-d2 as an internal standard is a routine application in metabolomics and clinical chemistry for accurate quantification. The workflow for such an experiment is depicted below.
Caption: General workflow for quantification using L-Tyrosine-d2 as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Tyrosine (ring-3,5-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-449-5 [isotope.com]
- 3. examine.com [examine.com]
- 5. L-Tyrosine-d2 | CAS 72963-27-0 | LGC Standards [lgcstandards.com]
- 6. L-Tyrosine-3,3-d2 98 atom % D, 98% (CP) | 72963-27-0 [sigmaaldrich.com]
- 7. L -Tyrosine-2,6-d2 D 98atom 57746-15-3 [sigmaaldrich.com]
- 8. L-TYROSINE-2,6-D2 CAS#: 57746-15-3 [m.chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. L-Tyrosine-2,6-d2 | C9H11NO3 | CID 10261774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 15. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 16. Food for thought: association between dietary tyrosine and cognitive performance in younger and older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of L-Tyrosine-(phenyl-3,5-d2)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and purification of L-Tyrosine-(phenyl-3,5-d2), a stable isotope-labeled version of the amino acid L-tyrosine. This deuterated analog is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] The strategic placement of deuterium on the phenyl ring allows for tracing the metabolic fate of tyrosine and can influence the pharmacokinetic profiles of drugs derived from it.
Synthesis of L-Tyrosine-(phenyl-3,5-d2)
The synthesis of L-Tyrosine-(phenyl-3,5-d2) (CAS No: 30811-19-9) is most commonly achieved through a direct hydrogen-deuterium (H/D) exchange reaction on the aromatic ring of L-tyrosine.[2] Acid-catalyzed exchange in a deuterated medium is an effective method for selectively labeling the ortho positions (3' and 5') relative to the hydroxyl group.[2]
Experimental Protocol: Acid-Catalyzed H/D Exchange
This protocol is based on established methods for the deuteration of aromatic amino acids.[2]
Materials:
-
L-Tyrosine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Distilled water
Procedure:
-
Reaction Setup: In a sealed reaction vessel suitable for heating, suspend L-Tyrosine in deuterium oxide (D₂O).
-
Acidification: Carefully add deuterated sulfuric acid (D₂SO₄) to the suspension to create a 20% (v/v) acidic solution.[2]
-
H/D Exchange Reaction: Heat the reaction mixture for an extended period (e.g., 48-72 hours) at an elevated temperature (e.g., 100-120°C) to facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring.[2] The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR to observe the disappearance of the signals corresponding to the protons at the 3' and 5' positions.
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly neutralize the solution by adding a solution of sodium hydroxide to adjust the pH to the isoelectric point of tyrosine (approximately 5.7).[3] This will cause the crude deuterated L-tyrosine to precipitate out of the solution.
-
Initial Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold D₂O to remove residual acid and salts, followed by a wash with a small amount of cold ethanol.
Purification of L-Tyrosine-(phenyl-3,5-d2)
Achieving high chemical and isotopic purity is critical for the application of L-Tyrosine-(phenyl-3,5-d2).[4] A multi-step purification process involving decolorization and recrystallization is highly effective. This process is adapted from methods used to recover L-tyrosine from fermentation broths.[3]
Experimental Protocol: Purification by Decolorization and Isoelectric Crystallization
Procedure:
-
Redissolution: Dissolve the crude L-Tyrosine-(phenyl-3,5-d2) from the synthesis step in a dilute acid solution (e.g., 1 M HCl) with gentle heating. L-tyrosine has low solubility in neutral water but is soluble in acidic and alkaline solutions.[5]
-
Decolorization: Add a small amount of activated carbon to the solution to adsorb colored impurities and other organic contaminants. Stir the mixture for 30-60 minutes.
-
Removal of Carbon: Remove the activated carbon by filtering the hot solution through a pad of celite or a suitable filter paper.
-
Isoelectric Crystallization: Slowly add a dilute sodium hydroxide solution to the clear filtrate with constant stirring to adjust the pH to the isoelectric point (~5.7).[3] As the pH approaches this value, pure L-Tyrosine-(phenyl-3,5-d2) will precipitate as white, needle-like crystals.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals sequentially with cold distilled water and then cold ethanol to remove any remaining soluble impurities. Dry the final product under vacuum at a moderate temperature (e.g., 80°C) to a constant weight.[3]
The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), while the isotopic enrichment is determined by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Data Presentation
Quantitative data for L-Tyrosine-(phenyl-3,5-d2) is summarized below.
| Parameter | Value | Source(s) |
| Chemical Purity | ≥99% (CP) | [6] |
| Isotopic Purity | ≥98 atom % D | [6] |
| Mass Shift | M+2 | |
| Recovery Yield (Purification) | ~92% | [3] |
| Molecular Weight | 183.20 g/mol | [7] |
| Melting Point | >300 °C (dec.) |
Mandatory Visualizations
Signaling Pathway
L-Tyrosine is a critical precursor for the biosynthesis of catecholamines, a class of vital neurotransmitters and hormones.
Caption: The enzymatic conversion of L-Tyrosine to catecholamines.
Experimental Workflow
The overall process for producing high-purity L-Tyrosine-(phenyl-3,5-d2) is outlined below.
Caption: Workflow for the synthesis and purification of L-Tyrosine-d2.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
A Technical Guide to the Physical Differences Between L-Tyrosine and L-Tyrosine-d2 for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the physical properties of L-Tyrosine and its deuterated isotopologue, L-Tyrosine-d2. The substitution of deuterium for hydrogen at specific positions in the L-Tyrosine molecule induces subtle yet significant changes in its physicochemical characteristics. These differences are of paramount importance in various research and drug development applications, particularly in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document outlines the key physical differences, presents quantitative data in a comparative format, details experimental protocols for their characterization, and illustrates relevant biological and experimental workflows.
Introduction
L-Tyrosine is a non-essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor for the synthesis of critical biomolecules, including neurotransmitters and hormones. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, yields deuterated L-Tyrosine (L-Tyrosine-d). This isotopic substitution, while minimally altering the molecule's overall chemical reactivity, imparts distinct physical properties that can be exploited for advanced analytical and therapeutic purposes. Understanding these physical distinctions is crucial for researchers in fields ranging from structural biology to drug metabolism and pharmacokinetics.
Comparative Physical and Chemical Properties
The primary physical difference between L-Tyrosine and L-Tyrosine-d2 arises from the increased mass of deuterium compared to protium (hydrogen). This mass difference influences various macroscopic and microscopic properties. The following tables summarize the key quantitative differences between the two molecules.
| Property | L-Tyrosine | L-Tyrosine-d2 | Data Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₉D₂NO₃ | N/A |
| Molecular Weight ( g/mol ) | 181.19 | ~183.20 | [1] |
| Exact Mass (Da) | 181.0739 | ~183.0864 | [1] |
| Melting Point (°C) | ~343 (decomposes) | >300 (decomposes) | N/A |
| Solubility in Water (g/L at 25°C) | 0.453 | Slightly lower than L-Tyrosine | [2] |
Table 1: General Physical and Chemical Properties
| Parameter | L-Tyrosine | L-Tyrosine-d2 | Data Source(s) |
| Crystal System | Orthorhombic | Assumed Orthorhombic | [3][4] |
| Space Group | P2₁2₁2₁ | Assumed P2₁2₁2₁ | [3][4] |
| Unit Cell Dimensions (Å) | a = 6.913, b = 21.118, c = 5.832 | Not experimentally determined, but expected to be very similar to L-Tyrosine | [3][4] |
Table 2: Crystallographic Data
Experimental Protocols for Characterization
Mass Spectrometry for Isotopic Enrichment and Quantification
Mass spectrometry is a fundamental technique for confirming the incorporation of deuterium and for quantifying the relative abundance of deuterated and non-deuterated species.
Objective: To differentiate and quantify L-Tyrosine and L-Tyrosine-d2 in a given sample.
Methodology:
-
Sample Preparation:
-
Prepare standard solutions of L-Tyrosine and L-Tyrosine-d2 of known concentrations in a suitable solvent (e.g., 0.1% formic acid in water).
-
For complex matrices (e.g., plasma, cell lysates), perform protein precipitation followed by solid-phase extraction to isolate the amino acids.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with liquid chromatography (LC-MS).
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-300.
-
Precursor Ions:
-
L-Tyrosine: [M+H]⁺ = 182.0811
-
L-Tyrosine-d2: [M+H]⁺ = 184.0937
-
-
Fragmentation (MS/MS): For structural confirmation, perform collision-induced dissociation (CID) on the precursor ions. Key fragment ions for L-Tyrosine include m/z 136.0757 (loss of HCOOH) and m/z 91.0542 (tropylium ion). The corresponding fragments for L-Tyrosine-d2 will be shifted by +2 Da.
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the specific m/z values of L-Tyrosine and L-Tyrosine-d2.
-
Calculate the peak area ratios to determine the relative abundance and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is a powerful tool to confirm the site of deuteration and to study the structural and dynamic effects of isotopic labeling in larger biomolecules.
Objective: To verify the position of deuterium labeling in L-Tyrosine-d2 and to observe the spectral differences compared to L-Tyrosine.
Methodology:
-
Sample Preparation:
-
Dissolve L-Tyrosine and L-Tyrosine-d2 in a suitable deuterated solvent (e.g., D₂O with a pH indicator). Prepare samples at a concentration of approximately 10-20 mg/mL.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum for both samples.
-
Expected Observations:
-
In the spectrum of L-Tyrosine-d2, the proton signal corresponding to the deuterated position (in this case, the β-protons on the side chain) will be absent or significantly reduced in intensity.
-
The remaining proton signals may show subtle changes in chemical shift due to isotopic effects on the local electronic environment.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum for both samples.
-
Expected Observations:
-
The carbon signal directly attached to the deuterium atom(s) will exhibit a characteristic multiplet splitting pattern due to ¹³C-²H coupling (a triplet for a -CD₂- group).
-
This signal will also experience an isotopic shift (typically a slight upfield shift) compared to the corresponding signal in the L-Tyrosine spectrum.
-
-
-
2D NMR Spectroscopy (e.g., HSQC):
-
Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.
-
Expected Observations:
-
In the HSQC spectrum of L-Tyrosine-d2, the cross-peak corresponding to the C-H correlation at the site of deuteration will be absent. This provides unambiguous confirmation of the labeling position.
-
-
Signaling Pathways and Experimental Workflows
Tyrosine Phosphorylation Signaling Pathway
L-Tyrosine is a key substrate in numerous cellular signaling pathways, most notably in protein phosphorylation cascades mediated by tyrosine kinases.[1][2][5] The hydroxyl group of the tyrosine side chain is the site of phosphorylation, a critical post-translational modification that regulates protein activity, localization, and interaction with other proteins.[2][6][7]
Experimental Workflow for Protein Structure Determination using Isotopic Labeling and NMR
The use of deuterated amino acids is a cornerstone of modern NMR-based structural biology, particularly for larger proteins where spectral overlap and rapid signal decay are significant challenges.[8][9]
Conclusion
The substitution of deuterium for hydrogen in L-Tyrosine results in measurable physical differences, most notably in molecular weight and mass spectrometric signature. While properties such as melting point and crystal structure are largely conserved, subtle effects on solubility are observed. These distinctions are not merely academic; they form the basis of powerful analytical techniques that are indispensable in modern drug discovery and development. The ability to track and quantify molecules with isotopic labels, and to simplify complex NMR spectra, provides researchers with invaluable tools to probe biological systems with high precision. This guide has provided a foundational overview of these differences and the experimental approaches to their characterization, intended to aid researchers in leveraging the unique properties of L-Tyrosine-d2 in their scientific endeavors.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The biological impact of deuterium and therapeutic potential of deuterium-depleted water [frontiersin.org]
- 6. deuterium, diatomic, normal -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 7. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to L-Tyrosine-d2-1 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of L-Tyrosine-d2-1, a deuterated stable isotope-labeled amino acid crucial for a range of research applications. This document outlines key specifications from various suppliers, detailed experimental protocols for its use, and visual representations of relevant biochemical pathways and experimental workflows.
Commercial Suppliers and Quantitative Specifications
This compound is available from several reputable suppliers of research chemicals and stable isotopes. The following table summarizes the key quantitative data for this compound from a selection of commercial vendors to facilitate comparison and procurement decisions.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |
| MedchemExpress | L-Tyrosine-d2 | 72963-27-0 | 183.20 | 99.81% | Not Specified |
| Cambridge Isotope Laboratories | L-Tyrosine (3,3-D₂, 98%) | 72963-27-0 | 183.21 | ≥98% | 98% |
| Sigma-Aldrich | L-Tyrosine-(phenyl-3,5-d₂) | 30811-19-9 | 183.20 | 99% (CP) | 98 atom % D |
| LGC Standards | L-Tyrosine-d2 | 72963-27-0 | 183.201 | Not Specified | Not Specified |
| CP Lab Safety | L-Tyrosine-(phenyl-3, 5-d2) | 30811-19-9 | 183.2 | min 99% | min 98 atom% D |
Biochemical Significance: The Tyrosine Metabolism Pathway
L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biological molecules, including neurotransmitters and hormones.[1] Understanding this pathway is essential for designing experiments that utilize this compound as a tracer to study metabolic flux and enzyme activity.
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics, as well as a tracer in metabolic labeling experiments such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][3]
Protocol 1: Use of this compound as an Internal Standard for LC-MS/MS Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of endogenous L-Tyrosine in a biological sample.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of unlabeled L-Tyrosine (analyte) of known concentration in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a stock solution of this compound (internal standard) of known concentration in the same solvent.
2. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol to precipitate proteins.
-
Internal Standard Spiking: Add a known amount of this compound stock solution to the sample before protein precipitation to account for variability in sample processing.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., C18) to separate L-Tyrosine from other sample components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Define the precursor-to-product ion transitions for both unlabeled L-Tyrosine and this compound.
-
Quantification: Create a calibration curve by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the unlabeled analyte. The concentration of L-Tyrosine in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Metabolic Labeling with this compound (SILAC)
This protocol provides a basic workflow for a SILAC experiment to compare protein expression between two cell populations.
1. Cell Culture and Labeling:
-
Culture one population of cells in a "light" medium containing standard L-Tyrosine.
-
Culture the second population of cells in a "heavy" medium where standard L-Tyrosine is replaced with this compound.
-
Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.
3. Sample Harvesting and Protein Extraction:
-
Harvest both cell populations and lyse the cells to extract proteins.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
4. Protein Digestion:
-
Digest the combined protein mixture into peptides using a protease such as trypsin.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of this compound.
-
The ratio of the peak intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using a deuterated amino acid internal standard.
Logical Framework for Supplier Selection
The choice of a commercial supplier for this compound can significantly impact experimental outcomes. The following decision tree provides a logical framework for selecting the most appropriate supplier based on key experimental requirements.
References
An In-depth Technical Guide to the Isotopic Purity of L-Tyrosine-d2 and Its Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopic purity of L-Tyrosine-d2, a deuterated variant of the amino acid L-Tyrosine. The significance of isotopic purity is paramount in its applications, ranging from metabolic research and neurological studies to its use as an internal standard in quantitative mass spectrometry. This document outlines the common synthetic approaches for L-Tyrosine-d2, details rigorous experimental protocols for determining its isotopic purity using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discusses the implications of isotopic distribution on experimental outcomes. Furthermore, it explores the role of L-Tyrosine-d2 as a tracer in studying the catecholamine biosynthesis pathway, a critical process in neurobiology and drug development.
Introduction: The Significance of Isotopic Purity
L-Tyrosine, a non-essential amino acid, is a fundamental precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] The targeted replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), yields deuterated L-Tyrosine. L-Tyrosine-d2 specifically refers to L-Tyrosine with two deuterium atoms. The precise location of these deuterium atoms is crucial and is designated in the nomenclature, for example, as L-Tyrosine-3,3-d₂.[2]
The utility of L-Tyrosine-d2 in research is intrinsically linked to its isotopic purity , a measure of the extent to which the intended deuterium atoms are present in the molecule, and the absence of unintended isotopic variants.[3][4] High isotopic purity is critical for several reasons:
-
Quantitative Accuracy: In mass spectrometry-based applications, L-Tyrosine-d2 serves as an ideal internal standard for the precise quantification of endogenous L-Tyrosine.[5] The known concentration of the deuterated standard allows for accurate correction of variations in sample preparation and instrument response. Any significant presence of unlabeled (d0) or partially labeled (d1) species will compromise the accuracy of these measurements.[3]
-
Metabolic Flux Analysis: When used as a tracer to investigate metabolic pathways, the isotopic enrichment of L-Tyrosine-d2 and its downstream metabolites provides a direct measure of metabolic rates (fluxes).[5][6] A well-defined isotopic purity is essential for the accurate modeling and interpretation of these complex biological systems.
-
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) studies, deuteration is employed to simplify complex proton spectra and to study protein dynamics.[7][8] The level and specificity of deuteration directly impact the quality and interpretability of the NMR data.
This guide will delve into the technical aspects of ensuring and verifying the isotopic purity of L-Tyrosine-d2 for its effective application in research and development.
Synthesis of L-Tyrosine-d2
The synthesis of L-Tyrosine-d2 with high isotopic enrichment is a multi-step process that requires careful control of reaction conditions to ensure specific and efficient deuterium incorporation. While numerous methods for the deuteration of amino acids exist, a common strategy for preparing L-Tyrosine-3,3-d₂ involves the deuteration of a suitable precursor followed by enzymatic or chemical resolution to obtain the desired L-enantiomer.
A representative synthetic approach is outlined below. It is important to note that specific laboratory protocols may vary.
Representative Synthetic Protocol: Reductive Amination
This method involves the reductive amination of a keto-acid precursor in a deuterated solvent.
Materials:
-
p-Hydroxyphenylpyruvic acid (p-OH PPA)
-
Deuterated ammonium buffer (e.g., in D₂O, pD adjusted to ~8.9)
-
Deuterated NADH (NADD) or a suitable reducing agent
-
Phenylalanine dehydrogenase (PheDH) or a similar aminotransferase
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Preparation of Deuterated Reaction Medium: Prepare a fully deuterated ammonium buffer solution using D₂O and adjust the pD to approximately 8.9.
-
Enzymatic Reaction: Dissolve p-Hydroxyphenylpyruvic acid in the deuterated buffer. Add NADD and the enzyme (e.g., PheDH). The enzyme will catalyze the reductive amination of the keto-acid, incorporating deuterium at the α-carbon.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or TLC.
-
Purification: Upon completion, the reaction mixture is purified to isolate the deuterated L-Tyrosine. This may involve ion-exchange chromatography or other chromatographic techniques to separate the amino acid from the enzyme and other reaction components.
-
Verification: The final product is analyzed by NMR and mass spectrometry to confirm its chemical identity and determine the isotopic purity.[9]
Determination of Isotopic Purity: Experimental Protocols
The assessment of isotopic purity is a critical quality control step. It involves determining the relative abundance of all isotopologues (molecules that differ only in their isotopic composition). For L-Tyrosine-d2, this means quantifying the proportions of d0, d1, and d2 species. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.[3][4]
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantifying the isotopic distribution of a compound.[10][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electrospray ionization (ESI) source.
Materials:
-
L-Tyrosine-d2 sample
-
HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Appropriate HPLC column for amino acid analysis (e.g., C18 reverse-phase)
Procedure:
-
Sample Preparation: Dissolve a small amount of the L-Tyrosine-d2 sample in a suitable solvent (e.g., the initial mobile phase) to a known concentration (e.g., 1 µg/mL).
-
LC Separation: Inject the sample onto the HPLC system. The chromatographic step separates the analyte of interest from any potential impurities. A typical gradient might be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
-
MS Analysis:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Acquire data in full scan mode with high resolution (>10,000) to resolve the isotopic peaks of L-Tyrosine.
-
The mass spectrometer will detect the protonated molecules [M+H]⁺. For L-Tyrosine (C₉H₁₁NO₃, MW = 181.07 g/mol ), the expected m/z values for the isotopologues are:
-
d0 ([C₉H₁₂NO₃]⁺): ~182.08
-
d1 ([C₉H₁₁DNO₃]⁺): ~183.09
-
d2 ([C₉H₁₀D₂NO₃]⁺): ~184.09
-
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity. The percentage of the d2 species represents the isotopic purity of the L-Tyrosine-d2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides information about the location and extent of deuteration. ¹H NMR is particularly useful for assessing the degree of deuterium incorporation by observing the reduction in the signal intensity of the corresponding protons.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
L-Tyrosine-d2 sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the L-Tyrosine-d2 sample in a deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This typically involves a longer relaxation delay to ensure full relaxation of all protons.
-
For L-Tyrosine-3,3-d₂, the signal corresponding to the β-protons (at the 3-position) will be significantly reduced or absent compared to the spectrum of unlabeled L-Tyrosine.
-
-
Data Analysis:
-
Integrate the signals of the remaining protons (e.g., aromatic protons) and compare them to the residual signal of the deuterated position.
-
The percentage of deuteration can be calculated by comparing the integral of the target proton signal in the deuterated sample to that of a known standard or an internal, non-deuterated proton signal within the molecule. For instance, the integration of the β-protons in L-Tyrosine-3,3-d₂ should be significantly less than 2 relative to the aromatic protons.[8][9]
-
Quantitative Data and Interpretation
The isotopic purity of commercially available L-Tyrosine-d2 is typically high, often exceeding 98%.[2] However, it is crucial for researchers to have a detailed breakdown of the isotopologue distribution.
Table 1: Representative Isotopic Purity Data for L-Tyrosine-d2
| Isotopologue | Theoretical m/z ([M+H]⁺) | Relative Abundance (%) |
| d0 (unlabeled) | 182.0812 | < 0.5 |
| d1 | 183.0875 | < 1.5 |
| d2 | 184.0938 | > 98.0 |
Note: The data presented in this table is representative. Actual values may vary between batches and suppliers and should be determined experimentally.
Applications and Signaling Pathways
The primary application of L-Tyrosine-d2 in biological research is as a tracer for studying the catecholamine biosynthesis pathway.[1][13][14] This pathway is fundamental to understanding neurotransmission and is a key target in the development of drugs for neurological and psychiatric disorders.
Catecholamine Biosynthesis Pathway
L-Tyrosine is the initial substrate for the synthesis of dopamine, which is subsequently converted to norepinephrine and epinephrine. By introducing L-Tyrosine-d2 into a biological system (e.g., cell culture or in vivo), researchers can trace the metabolic fate of the deuterated label through the pathway using mass spectrometry.
Caption: The enzymatic conversion of L-Tyrosine-d2 through the catecholamine pathway.
Experimental Workflow for Metabolic Flux Analysis
The use of L-Tyrosine-d2 in metabolic flux analysis allows for the quantification of the rate of catecholamine synthesis. A general workflow for such an experiment is as follows:
Caption: A generalized workflow for metabolic flux analysis using L-Tyrosine-d2.
Conclusion
The isotopic purity of L-Tyrosine-d2 is a critical parameter that dictates its reliability and utility in sophisticated research applications. A thorough understanding and verification of the isotopic distribution are essential for generating accurate and reproducible data. This guide has provided an in-depth overview of the significance of isotopic purity, methods for its determination, and its application in studying the biologically important catecholamine pathway. For researchers and drug developers, the principles and protocols outlined herein serve as a valuable resource for the effective use of L-Tyrosine-d2 and other stable isotope-labeled compounds.
References
- 1. SMPDB [smpdb.ca]
- 2. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Understanding metabolism with flux analysis: From theory to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
Navigating the Stability of L-Tyrosine-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Tyrosine-d2, a deuterated form of the non-essential amino acid L-Tyrosine. Understanding the stability profile of this isotopically labeled compound is critical for its effective use as a tracer or internal standard in various research and drug development applications, including nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). This document outlines key stability factors, recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.
Core Stability and Storage Recommendations
The stability of L-Tyrosine-d2 is paramount for ensuring the accuracy and reproducibility of experimental results. Like its non-deuterated counterpart, L-Tyrosine-d2 is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, light, moisture, and pH.
Storage Conditions
Proper storage is essential to maintain the integrity of L-Tyrosine-d2. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | Room Temperature | Short-term | Sealed container, protected from moisture and light. |
| 4°C | Long-term | Sealed container, away from moisture and light. | |
| In Solvent | -20°C | 1 month | Sealed container, away from moisture and light. |
| -80°C | 6 months | Sealed container, away from moisture and light. |
Table 1: Recommended Storage Conditions for L-Tyrosine-d2
Factors Influencing Stability
Several environmental factors can accelerate the degradation of L-Tyrosine-d2. Researchers should be mindful of these to minimize the risk of compromising the compound's purity and isotopic enrichment.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions. For long-term storage, maintaining a low temperature is crucial.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation of the aromatic ring of the tyrosine molecule. It is recommended to store L-Tyrosine-d2 in amber vials or containers wrapped in foil to protect it from light.
-
Moisture: L-Tyrosine-d2 is hygroscopic and should be stored in a dry environment to prevent water absorption, which can facilitate degradation reactions.
-
pH: The pH of the solution can significantly impact the stability of L-Tyrosine. Extreme pH values, both highly acidic and alkaline, can lead to chemical modifications of the molecule. For maximum stability in solution, it is advisable to maintain a pH close to neutral (around 7.4).[1]
-
Oxygen: The phenolic side chain of tyrosine is susceptible to oxidation. To mitigate this, it is recommended to use degassed solvents and store solutions under an inert atmosphere, such as nitrogen or argon.
Potential Degradation Pathways
The primary degradation pathway for L-Tyrosine, and likely for L-Tyrosine-d2, is the oxidation of its phenolic ring. This can lead to the formation of various degradation products, which may interfere with experimental results. While specific degradation pathways for L-Tyrosine-d2 have not been extensively documented, the general pathways for L-Tyrosine provide a strong indication of what to expect.
Figure 1: Simplified potential degradation pathway for L-Tyrosine-d2.
Experimental Protocols for Stability Assessment
To ensure the integrity of L-Tyrosine-d2 for research purposes, it is crucial to perform stability studies. Forced degradation studies are a common approach to identify potential degradation products and establish the stability-indicating properties of analytical methods.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on L-Tyrosine-d2. The goal is to induce a target degradation of 5-20%.
1. Sample Preparation:
-
Prepare a stock solution of L-Tyrosine-d2 in a suitable solvent (e.g., water, methanol, or a buffer at neutral pH). The concentration should be appropriate for the analytical method being used.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the solid compound or a solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specific duration.
3. Sample Analysis:
-
At predetermined time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of L-Tyrosine-d2 under each stress condition.
Figure 2: Experimental workflow for a forced degradation study.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the stability of amino acids and their derivatives. A stability-indicating HPLC method should be able to separate the parent compound from its degradation products.
Typical HPLC Parameters for L-Tyrosine Analysis:
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of approximately 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Table 2: Example HPLC Conditions for L-Tyrosine Stability Testing
Conclusion
The stability of L-Tyrosine-d2 is a critical factor for its successful application in research and development. By adhering to the recommended storage conditions and being mindful of the factors that can influence its degradation, researchers can ensure the integrity and reliability of this valuable isotopically labeled compound. The implementation of systematic stability testing, including forced degradation studies, is highly recommended to understand the specific degradation profile of L-Tyrosine-d2 under various experimental conditions. This proactive approach will contribute to the generation of high-quality, reproducible data in a wide range of scientific investigations.
References
An In-depth Technical Guide to Stable Isotope Labeling with L-Tyrosine-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling using L-Tyrosine-d2, a powerful technique for quantitative proteomics. It covers the fundamental principles, detailed experimental protocols, and applications in studying cellular signaling pathways relevant to drug development, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Introduction to Stable Isotope Labeling in Mass Spectrometry
Quantitative proteomics is essential for understanding changes in protein abundance and post-translational modifications in response to various stimuli or disease states.[1] Mass spectrometry (MS)-based proteomics has become a standard for comprehensively analyzing proteomes.[2] A leading strategy within this field is the use of stable isotope labeling, which allows for the accurate determination of differential protein expression levels by introducing mass tags into proteins or peptides.[1][2]
One of the most robust methods is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[3][4] This metabolic labeling approach involves growing cells in a medium where a natural ("light") amino acid is replaced with a "heavy," non-radioactive, stable isotope-labeled counterpart.[3] As cells grow and synthesize proteins, they incorporate these heavy amino acids.[4] When the proteomes from different experimental conditions (e.g., treated vs. untreated) are mixed, the resulting peptides can be distinguished by mass spectrometry due to the mass difference imparted by the isotope label.[5] This allows for precise relative quantification of proteins across different samples.[4]
L-Tyrosine-d2: A Tool for Quantitative Proteomics
L-Tyrosine is a non-essential amino acid critical for protein synthesis and cellular metabolism.[6] It serves as a precursor for the biosynthesis of vital molecules, including neurotransmitters like dopamine and hormones.[6][7] Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of intracellular signal transduction processes, making it a focal point in drug discovery, particularly in oncology and the study of kinase inhibitors.[1][3][8]
L-Tyrosine-d2 is a deuterated form of L-Tyrosine, where two hydrogen atoms are replaced with deuterium. This stable isotope label makes it an effective tracer for metabolic studies and an internal standard for quantitative analysis by mass spectrometry.[9] The introduction of deuterium creates a predictable mass shift in peptides containing this amino acid, enabling their differentiation from unlabeled peptides in an MS spectrum.
Data Presentation: Properties and Mass Shift
The key physical and chemical properties of L-Tyrosine and its deuterated analog, L-Tyrosine-d2, are summarized below. The mass shift is a critical parameter for designing and interpreting quantitative proteomics experiments.
| Property | L-Tyrosine (Unlabeled) | L-Tyrosine-d2 (Labeled) | Reference(s) |
| Chemical Formula | C₉H₁₁NO₃ | C₉H₉D₂NO₃ | [10] |
| Molecular Weight | 181.19 g/mol | ~183.20 g/mol | [10] |
| Mass Shift (M+H)⁺ | N/A | +2 Da | N/A |
| Isotopic Purity | N/A | Typically >98% | N/A |
| Solubility in Water | 0.45 g/L at 25°C | Similar to unlabeled | [10][11] |
Quantitative Data from Isotope Labeling Studies
Stable isotope labeling allows for the precise measurement of changes in protein or metabolite levels. The kinetic isotope effect (KIE) can provide insights into reaction mechanisms, while SILAC ratios reveal changes in protein abundance.
| Parameter | Value | Context | Reference(s) |
| Kinetic Isotope Effect (KIE on Vmax) | 2.26 | For oxidative deamination of [2-²H]-L-Tyr, indicating the C-D bond cleavage is a rate-determining step. | [12] |
| Kinetic Isotope Effect (KIE on Vmax/KM) | 2.87 | For oxidative deamination of [2-²H]-L-Tyr. | [12] |
| Typical SILAC Protein Ratio Range | 0.8 - 1.25 | Represents differential abundance thresholds often considered significant in quantitative proteomics experiments. | [13][14] |
Detailed Experimental Protocols
This section outlines a detailed methodology for a SILAC experiment using L-Tyrosine-d2 to quantify changes in protein abundance and tyrosine phosphorylation, particularly in the context of studying a signaling pathway like EGFR.
SILAC Media Preparation and Cell Culture
-
Prepare SILAC Media: Use a commercial DMEM or RPMI medium that is deficient in L-Tyrosine, L-Lysine, and L-Arginine. Reconstitute the medium according to the manufacturer's instructions.
-
Create "Light" and "Heavy" Media:
-
Light Medium: Supplement the deficient medium with standard, unlabeled ("light") L-Tyrosine, L-Lysine, and L-Arginine to their normal physiological concentrations.
-
Heavy Medium: Supplement the deficient medium with L-Tyrosine-d2 ("heavy"), along with heavy isotopes of Lysine (e.g., ¹³C₆¹⁵N₂-Lys) and Arginine (e.g., ¹³C₆¹⁵N₄-Arg). Using heavy Lys/Arg ensures that all tryptic peptides are labeled.
-
-
Supplement and Sterilize: Add 10% dialyzed fetal bovine serum (dialysis removes free amino acids), penicillin/streptomycin, and other necessary supplements to both light and heavy media.[1] Filter-sterilize the final media.[1]
-
Cell Adaptation: Culture two separate populations of the chosen cell line (e.g., a cancer cell line overexpressing EGFR) in the "light" and "heavy" media, respectively. Cells should be passaged for at least 5-6 doublings to ensure near-complete (>95%) incorporation of the labeled amino acids into the proteome.[4][5]
Experimental Treatment and Cell Lysis
-
Synchronization: Before the experiment, starve the cells in serum-free SILAC media for a few hours to synchronize their growth state and reduce basal tyrosine phosphorylation levels.[1]
-
Stimulation: Treat the "heavy" labeled cells with a specific stimulus (e.g., Epidermal Growth Factor, EGF, to activate the EGFR pathway). The "light" labeled cells can serve as the unstimulated control.
-
Harvesting and Lysis:
-
Protein Quantification and Mixing: Determine the protein concentration of both the light and heavy lysates using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the light and heavy lysates (1:1 ratio).[1] This step is crucial as it combines the samples early, minimizing downstream experimental variation.[5]
Protein Digestion and Peptide Preparation
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the mixed protein sample by adding DTT (dithiothreitol) to a final concentration of 5-10 mM and incubating for 1 hour at room temperature.[2]
-
Alkylate the cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 1 hour at room temperature in the dark.[2]
-
-
In-solution or In-gel Digestion:
-
Desalting and Cleanup: Before MS analysis, the resulting peptide mixture must be desalted and concentrated. This is typically done using C18 solid-phase extraction (SPE) columns or StageTips.[16]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides using a reverse-phase nano-LC system. Peptides are eluted from the column using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
MS1 Scan: The mass spectrometer performs a full scan to detect the peptide precursor ions. In this scan, peptides labeled with L-Tyrosine-d2 will appear as doublets, separated by a specific mass-to-charge (m/z) difference from their light counterparts.
-
MS2 Scan (Tandem MS): The instrument isolates and fragments selected precursor ions to generate tandem mass spectra, which provide amino acid sequence information for peptide identification.
-
-
Data Analysis: Use specialized software to identify the peptides from the MS2 spectra and to quantify the relative abundance of the light and heavy peptide pairs from the MS1 scan intensities. The ratio of the heavy to light peak intensities reflects the change in abundance of that protein between the two experimental conditions.
Applications in Research and Drug Development
L-Tyrosine-d2 labeling is particularly valuable for studying signaling pathways that are heavily regulated by tyrosine phosphorylation. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling network, a critical target in cancer therapy.[8][17] Dysregulation of EGFR signaling, often through mutation or overexpression, can lead to uncontrolled cell proliferation and tumor growth.[17][18] Tyrosine kinase inhibitors (TKIs) are a major class of drugs designed to block the phosphorylation activity of receptors like EGFR.[19][20]
Visualizing Key Biological Pathways
Stable isotope labeling with L-Tyrosine-d2 allows researchers to precisely track changes within these complex networks.
Case Study: EGFR Signaling Pathway
Upon binding its ligand (e.g., EGF), EGFR undergoes dimerization and autophosphorylation on several C-terminal tyrosine residues.[18][21] These newly phosphorylated tyrosines act as docking sites for various adaptor proteins containing SH2 domains, initiating downstream cascades like the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular proliferation and survival.[18][21]
Using a SILAC approach with L-Tyrosine-d2, researchers can precisely quantify the phosphorylation changes at specific tyrosine sites on EGFR and its downstream targets after EGF stimulation or TKI treatment. For example, a decrease in the heavy/light ratio for a specific phosphopeptide from a protein like STAT3 after treatment with an EGFR inhibitor would indicate that the drug is effectively blocking the signaling pathway at that node.
References
- 1. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphotyrosine Profiling Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic studies on two patients with nonhepatic tyrosinemia using deuterated tyrosine loads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. Normalization and Statistical Analysis of Quantitative Proteomics Data Generated by Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ottawa Hospital Research Institute [ohri.ca]
- 16. wur.nl [wur.nl]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of L-Tyrosine in Human Plasma Using L-Tyrosine-d2 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Tyrosine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, L-Tyrosine-d2, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of L-Tyrosine in a biological matrix.
Introduction
L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its accurate quantification in biological fluids is crucial for various research areas, including neuroscience, metabolic studies, and drug development. The use of a stable isotope-labeled internal standard, such as L-Tyrosine-d2, is the gold standard for quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[1] This application note provides a comprehensive protocol for the quantification of L-Tyrosine in human plasma using L-Tyrosine-d2 as an internal standard.
Experimental Workflow
Figure 1: Experimental workflow for the LC-MS/MS quantification of L-Tyrosine.
Experimental Protocols
Materials and Reagents
-
L-Tyrosine standard (Sigma-Aldrich or equivalent)
-
L-Tyrosine-d2 (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Standard and Internal Standard Preparation
-
L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in water to prepare a 1 mg/mL stock solution.
-
L-Tyrosine Working Standards: Prepare a series of working standards by serially diluting the stock solution with water to create calibration standards.
-
L-Tyrosine-d2 Internal Standard (IS) Working Solution (10 µg/mL): Prepare a 10 µg/mL working solution of L-Tyrosine-d2 in water.
Sample Preparation
-
To 100 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL L-Tyrosine-d2 internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (0.1% formic acid in water).
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC system or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Sprayer Voltage | 3.0 kV |
| Capillary Temperature | 350°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Tyrosine | 182.1 | 136.1 |
| L-Tyrosine-d2 | 184.1 | 138.1 |
Note: The optimal collision energy should be determined for the specific instrument used.
Quantitative Data
The following tables summarize representative quantitative performance data for LC-MS/MS methods for tyrosine analysis using deuterated internal standards.[4]
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| L-Tyrosine | 10 - 5000 | >0.995 |
Table 3: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy/Recovery (%) | 90 - 110% |
Data Analysis
Quantification of L-Tyrosine is performed by calculating the peak area ratio of the analyte to the internal standard (L-Tyrosine/L-Tyrosine-d2). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of L-Tyrosine in the unknown samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of L-Tyrosine in human plasma. The use of L-Tyrosine-d2 as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is well-suited for research and drug development applications where accurate measurement of L-Tyrosine is required.
References
- 1. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Quantitative Analysis of L-Tyrosine using L-Tyrosine-d2-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine, a non-essential amino acid, is a fundamental building block for protein synthesis and a precursor to several critical biological molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1] Accurate quantification of L-Tyrosine in biological matrices is crucial for various research areas, including metabolic disorder studies, neuroscience, and pharmaceutical development. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for variability during sample preparation and analysis.[2] This document provides a detailed protocol for the quantitative analysis of L-Tyrosine in human plasma using L-Tyrosine-d2-1 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis for the accurate quantification of L-Tyrosine.
Sample Preparation
A protein precipitation method is employed to extract L-Tyrosine from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol, HPLC grade
-
0.1% Formic acid in water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution (10 µg/mL) to the plasma sample.
-
Add 400 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1
-
This compound (Internal Standard): Precursor ion (m/z) 184.1 → Product ion (m/z) 138.1
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Data Presentation
The following tables summarize the expected quantitative performance of this method. The data is representative and based on typical results obtained for amino acid analysis using stable isotope dilution LC-MS/MS.[3][4]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | R² |
| L-Tyrosine | 1 - 1000 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (CV%) |
| 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50 | 51.2 ± 2.1 | 102.4 | 4.1 |
| 500 | 490.5 ± 15.2 | 98.1 | 3.1 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| L-Tyrosine | 0.5 | 1.0 |
Table 4: Recovery
| Spiked Concentration (ng/mL) | Recovery (%) |
| 5 | 95.8 |
| 50 | 101.5 |
| 500 | 97.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantitative analysis of L-Tyrosine.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
L-Tyrosine residues are central to many signaling pathways. Phosphorylation of tyrosine residues on receptor tyrosine kinases (RTKs) is a key mechanism for signal transduction, regulating processes like cell growth and differentiation.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for L-Tyrosine-d2-1 in Flux Analysis of Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a critical tool for understanding cellular physiology and identifying metabolic bottlenecks in various states, including disease and drug response. Stable isotope tracing, utilizing compounds like L-Tyrosine-d2-1, offers a powerful method to quantitatively track the fate of metabolites through complex biochemical networks. L-Tyrosine, a non-essential amino acid, is a central precursor for the biosynthesis of proteins, neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and melanin.[1][2] By introducing L-Tyrosine labeled with deuterium at the first carbon of the side chain (d2-1), researchers can trace its incorporation into downstream metabolites and macromolecules, providing invaluable insights into pathway activity.
These application notes provide a comprehensive guide to using this compound for metabolic flux analysis in cell cultures, covering experimental design, detailed protocols, data analysis considerations, and troubleshooting.
Key Applications
-
Drug Development: Elucidate the mechanism of action of drugs that target metabolic pathways. Assess off-target effects of drug candidates on amino acid metabolism.
-
Cancer Research: Investigate the reprogramming of tyrosine metabolism in cancer cells to support proliferation and survival.[1][3] Identify potential therapeutic targets within these pathways.
-
Neuroscience: Study the dynamics of neurotransmitter synthesis and turnover in neuronal cell models.[1]
-
Bioprocess Optimization: Optimize cell culture media and conditions to enhance the production of therapeutic proteins by understanding amino acid utilization.
Principle of this compound Tracing
When cells are cultured in a medium where standard L-Tyrosine is replaced with this compound, the deuterated amino acid is taken up by the cells and incorporated into various metabolic pathways. Mass spectrometry (MS) is then used to detect the mass shift in downstream metabolites resulting from the incorporation of deuterium. By measuring the extent of labeling over time, the rate of metabolic flux through specific pathways can be quantified.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the major metabolic fates of L-Tyrosine and the general experimental workflow for a stable isotope tracing experiment using this compound.
Caption: Major metabolic pathways of L-Tyrosine.
Caption: General experimental workflow.
Experimental Protocols
This section provides a detailed methodology for conducting a stable isotope tracing experiment with this compound.
Materials
-
Cell line of interest
-
Standard cell culture medium (Tyrosine-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (isotopic purity >98%)
-
Unlabeled L-Tyrosine
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (HPLC grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen or dry ice
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.
-
Media Preparation:
-
"Light" Medium: Prepare complete growth medium by supplementing Tyrosine-free base medium with unlabeled L-Tyrosine to the desired final concentration and dFBS.
-
"Heavy" Medium: Prepare the labeling medium by supplementing Tyrosine-free base medium with this compound to the same final concentration as the "light" medium and dFBS. Ensure the labeled tyrosine is fully dissolved, which may require adjustment of pH.
-
-
Cell Equilibration: Culture cells in the "light" medium for at least one cell doubling time to allow them to adapt.
-
Labeling:
-
Aspirate the "light" medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS to remove residual unlabeled tyrosine.
-
Add the pre-warmed "heavy" labeling medium to the cells.
-
Incubate the cells for the desired time points. The optimal labeling time depends on the turnover rate of the metabolites of interest and should be determined empirically (e.g., time course experiment from 1 to 24 hours).
-
Protocol 2: Metabolite Extraction
This protocol is for the extraction of polar metabolites from adherent cell cultures.
-
Quenching Metabolism:
-
To rapidly halt enzymatic activity, place the culture plate on a bed of dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 1 mL of ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Use a cell scraper to detach the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the samples at -80°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at >16,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
The pellet can be saved for protein or DNA quantification.
-
-
Drying and Storage:
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with your LC-MS method (e.g., 50:50 acetonitrile:water). The reconstitution volume should be optimized based on the expected metabolite concentration and the sensitivity of the mass spectrometer.
-
Internal Standards: It is highly recommended to include a mixture of stable isotope-labeled internal standards (not deuterated at the same position as the tracer) in the reconstitution solvent to control for variations in sample handling and instrument response.
-
Centrifugation: Centrifuge the reconstituted samples at high speed for 10 minutes at 4°C to remove any remaining particulate matter.
-
Transfer: Transfer the supernatant to LC-MS vials for analysis.
Data Presentation
The following tables provide examples of how to structure quantitative data from an this compound tracing experiment. The values are illustrative and will vary depending on the cell type, experimental conditions, and labeling time.
Table 1: Fractional Enrichment of Tyrosine and Related Metabolites
| Metabolite | Time Point 1 (e.g., 4h) | Time Point 2 (e.g., 12h) | Time Point 3 (e.g., 24h) |
| L-Tyrosine-d2 | 95.2 ± 1.5% | 96.1 ± 1.2% | 95.8 ± 1.8% |
| L-DOPA-d2 | 15.3 ± 2.1% | 35.8 ± 3.5% | 55.2 ± 4.1% |
| Dopamine-d2 | 5.1 ± 0.8% | 18.2 ± 2.3% | 32.7 ± 3.0% |
| p-Hydroxyphenylpyruvate-d2 | 22.4 ± 2.8% | 48.9 ± 4.2% | 65.1 ± 5.3% |
Table 2: Relative Metabolic Flux Rates
| Metabolic Pathway | Control Cells (Relative Flux) | Treated Cells (Relative Flux) | Fold Change |
| Tyrosine -> Protein Synthesis | 1.00 ± 0.12 | 0.75 ± 0.09 | -0.25 |
| Tyrosine -> Dopamine | 1.00 ± 0.15 | 1.85 ± 0.21 | +0.85 |
| Tyrosine -> Degradation | 1.00 ± 0.10 | 1.10 ± 0.13 | +0.10 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Label Incorporation | Inefficient uptake of this compound. Competition with unlabeled L-Tyrosine from serum or intracellular pools. Insufficient labeling time. | Optimize this compound concentration. Use dialyzed FBS. Increase labeling time. |
| High Variability between Replicates | Inconsistent cell numbers. Incomplete quenching of metabolism. Variations in extraction efficiency. | Normalize to cell number or protein content. Ensure rapid and consistent quenching. Use internal standards. |
| Chromatographic Shift | Deuterated compounds may elute slightly earlier than their unlabeled counterparts in reverse-phase chromatography. | Optimize chromatography method. Use labeled internal standards for retention time alignment. |
| Loss of Deuterium Label | Metabolic reactions involving the C-H bond at the labeled position. | This is a known consideration and should be accounted for in the data analysis. |
Conclusion
This compound is a valuable tool for dissecting the complexities of tyrosine metabolism in cell cultures. The protocols and guidelines presented here provide a robust framework for designing and executing successful metabolic flux analysis experiments. Careful experimental design, meticulous sample preparation, and appropriate data analysis are crucial for obtaining high-quality, reproducible results that can significantly advance research in drug development and various fields of biomedical science.
References
Application Note: Sample Preparation for L-Tyrosine Analysis using Isotopic Dilution with L-Tyrosine-d2
AN-001 | For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the preparation of biological samples for the quantitative analysis of L-Tyrosine using L-Tyrosine-d2 as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting sample matrix effects and ensuring accurate quantification in mass spectrometry-based assays.[1][2] We present two primary methodologies: a rapid protein precipitation protocol suitable for high-throughput screening and a more comprehensive solid-phase extraction (SPE) protocol for cleaner extracts and higher sensitivity. These methods are applicable to common biological matrices such as plasma and serum.
Introduction
L-Tyrosine is a non-essential amino acid that serves as a precursor for key neurotransmitters and hormones, including dopamine, norepinephrine, and thyroid hormones.[3] Accurate quantification of L-Tyrosine in biological fluids is crucial for metabolic studies, disease biomarker discovery, and pharmaceutical research.[4] Biological matrices, however, are complex and contain numerous endogenous substances like salts and phospholipids that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry.[2][5]
Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these matrix effects.[1][2] This method involves "spiking" a known amount of a stable isotope-labeled version of the analyte, such as L-Tyrosine-d2, into the sample at the earliest stage of preparation.[6] Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the same matrix effects and sample loss during preparation, allowing for highly accurate and precise ratiometric quantification.
This document outlines the essential workflows and detailed protocols for sample preparation prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
The overall process for sample preparation involves the addition of the internal standard, removal of interfering macromolecules (primarily proteins), extraction of the analyte, and final preparation for instrumental analysis.
Caption: General workflow for L-Tyrosine analysis using a spiked internal standard.
Experimental Protocols
Two common protocols for preparing plasma samples are detailed below. The choice of method depends on the required level of cleanliness, sensitivity, and throughput.
Protocol 1: Protein Precipitation (PPT)
This method is fast and effective for removing the majority of proteins from plasma or serum. It is well-suited for applications where high throughput is more critical than achieving the lowest limits of detection.
Materials:
-
Plasma/Serum sample
-
L-Tyrosine-d2 internal standard (IS) stock solution
-
Vortex mixer
-
Refrigerated centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Methodology:
-
Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Spiking: Add a specific volume (e.g., 10 µL) of the L-Tyrosine-d2 IS stock solution to the plasma sample.
-
Vortexing: Briefly vortex the sample for 10-15 seconds to ensure homogeneity.
-
Precipitation: Add 400 µL of ice-cold acetone to the sample to precipitate proteins.
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., initial mobile phase for LC-MS analysis). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by removing not only proteins but also other interferences like salts and phospholipids, leading to reduced matrix effects and improved sensitivity.[9][10][11] Cation-exchange SPE is commonly used for amino acid extraction.[7][12]
Materials:
-
Plasma/Serum sample
-
L-Tyrosine-d2 internal standard (IS) stock solution
-
Protein precipitation solvent (e.g., 1% Formic Acid in Acetonitrile)
-
Strong Cation Exchange (SCX) SPE cartridges[11]
-
SPE manifold
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: 0.1% Formic Acid in Water, followed by Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol[12]
-
Other materials as listed in Protocol 1
Methodology:
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the L-Tyrosine-d2 IS stock solution.
-
Add 200 µL of 1% Formic Acid in Acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place SCX cartridges on the SPE manifold.
-
Pass 1 mL of Methanol through each cartridge.
-
Pass 1 mL of Deionized Water through each cartridge to equilibrate. Do not allow the cartridge bed to dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% Formic Acid in Water to remove polar interferences.
-
Wash the cartridge with 1 mL of Methanol to remove non-polar interferences.
-
Dry the cartridge bed thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample as described in Protocol 1 (steps 10-12).
-
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of free amino acids in natural waters by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of L-Tyrosine-d2
Introduction
L-Tyrosine, a non-essential amino acid, is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its quantification in biological matrices is crucial for research in neuroscience, metabolism, and drug development. Stable isotope-labeled internal standards, such as L-Tyrosine-d2, are essential for accurate and precise quantification by mass spectrometry. These standards exhibit similar chemical and physical properties to the endogenous analyte but have a different mass, allowing for correction of matrix effects and variability in sample preparation and instrument response.
This document provides detailed application notes on the mass spectrometry fragmentation of L-Tyrosine-d2 and protocols for its use as an internal standard in quantitative analyses. The fragmentation patterns for two common isomers, L-Tyrosine-3,5-d2 and L-Tyrosine-3,3-d2, are described.
Mass Spectrometry Fragmentation of L-Tyrosine and L-Tyrosine-d2
Under positive ion electrospray ionization (ESI) conditions followed by tandem mass spectrometry (MS/MS), L-Tyrosine and its deuterated analogs undergo characteristic fragmentation. The primary fragmentation pathway involves the neutral loss of the carboxylic acid group (HCOOH), resulting in a stable iminium ion. A secondary fragmentation can occur with the subsequent loss of ammonia (NH3).
The molecular weight of unlabeled L-Tyrosine is 181.19 g/mol . With the addition of a proton during ESI, the precursor ion ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 182. The primary product ion, resulting from the loss of 46 Da (HCOOH), is observed at m/z 136.[1] A less abundant product ion from the further loss of 17 Da (NH3) can be seen at m/z 119.[1]
For L-Tyrosine-d2, the precursor ion will have an m/z of 184. The m/z of the product ions will depend on the position of the deuterium labels.
L-Tyrosine-3,5-d2 Fragmentation
In L-Tyrosine-3,5-d2, the two deuterium atoms are located on the aromatic ring. As the ring is retained in the primary fragmentation, both the precursor and the main product ion will show a +2 Da shift compared to unlabeled L-Tyrosine.
L-Tyrosine-3,3-d2 Fragmentation
For L-Tyrosine-3,3-d2, the deuterium atoms are on the β-carbon of the alanine side chain. This portion of the molecule is also retained after the initial loss of the carboxylic acid group. Therefore, the fragmentation pattern is similar to the ring-labeled isomer.
Quantitative Data Summary
The following table summarizes the mass transitions for the quantitative analysis of L-Tyrosine using L-Tyrosine-d2 as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine (Analyte) | 182.1 | 136.1 | 15 - 25 |
| L-Tyrosine-d2 (Internal Standard) | 184.1 | 138.1 | 15 - 25 |
Collision energy is instrument-dependent and should be optimized.
Experimental Protocols
Sample Preparation (Plasma)
This protocol describes a protein precipitation method for the extraction of L-Tyrosine from plasma samples.
Materials:
-
Human plasma
-
L-Tyrosine calibration standards
-
L-Tyrosine-d2 internal standard working solution (e.g., 1 µg/mL in methanol)
-
Methanol, HPLC grade
-
0.1% Formic acid in water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the L-Tyrosine-d2 internal standard working solution to each tube (except for blank samples).
-
Add 400 µL of ice-cold methanol to each tube to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
Time (min) %B 0.0 2 0.5 2 3.0 95 4.0 95 4.1 2 | 5.0 | 2 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions:
-
L-Tyrosine: 182.1 → 136.1
-
L-Tyrosine-d2: 184.1 → 138.1
-
-
Dwell Time: 100 ms
Note: MS parameters such as declustering potential, entrance potential, and collision cell exit potential should be optimized for the specific instrument being used.
Workflow Diagram
Conclusion
The use of L-Tyrosine-d2 as an internal standard provides a robust and reliable method for the quantification of L-Tyrosine in biological matrices. The distinct mass shift of +2 Da for both the precursor and major product ions allows for clear differentiation from the endogenous analyte, ensuring accurate measurement. The provided protocols offer a starting point for method development, which should be further validated according to regulatory guidelines for specific applications.
References
Application of L-Tyrosine-d2 in Pharmacokinetic Studies of Tyrosine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-Tyrosine, a non-essential amino acid, is a precursor for the synthesis of critical neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1] Understanding the in vivo metabolism of tyrosine is crucial for research in neuroscience, endocrinology, and drug development. Stable isotope-labeled L-Tyrosine, such as L-Tyrosine-d2, serves as a powerful tool in pharmacokinetic (PK) studies to trace the metabolic fate of tyrosine without the safety concerns associated with radioactive isotopes.[2]
By introducing L-Tyrosine-d2 into a biological system, researchers can accurately distinguish between the exogenously administered tracer and the endogenous, unlabeled L-Tyrosine. This allows for the precise measurement of key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME). The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of both L-Tyrosine-d2 and unlabeled L-Tyrosine in various biological matrices such as plasma and urine.[3][4][5]
These studies are instrumental in understanding how certain physiological states, diseases, or drug interventions may alter tyrosine metabolism. The data generated from such studies can inform the development of therapeutic strategies for conditions associated with dysregulated tyrosine metabolism.
Tyrosine Metabolism and Signaling Pathway
The metabolism of tyrosine is a complex network of pathways leading to the synthesis of several biologically active molecules. The major metabolic fates of tyrosine include:
-
Protein Synthesis: Incorporation into polypeptides.
-
Catecholamine Synthesis: Conversion to L-DOPA, which is a precursor for dopamine, norepinephrine, and epinephrine.[6]
-
Thyroid Hormone Synthesis: Iodination of tyrosine residues within thyroglobulin to form T3 and T4.
-
Melanin Synthesis: Conversion to dopaquinone, a precursor for melanin.
-
Catabolism: Degradation into fumarate and acetoacetate, which can enter the citric acid cycle.
Below is a diagram illustrating the major pathways of tyrosine metabolism.
Caption: Major metabolic pathways of L-Tyrosine.
Experimental Protocols
In Vivo Administration and Blood Sampling Protocol
This protocol outlines a general procedure for an in vivo pharmacokinetic study in human subjects. The principles can be adapted for animal models.
a. Subject Preparation:
-
Subjects should fast overnight (at least 8-10 hours) prior to the administration of L-Tyrosine-d2 to minimize variability in baseline tyrosine levels.[7]
-
A baseline blood sample is collected before administration.
b. L-Tyrosine-d2 Administration:
-
A single oral dose of L-Tyrosine-d2 is administered. A typical dose for pharmacokinetic studies of amino acids is in the range of 100-150 mg/kg of body weight.[7]
-
The exact dose should be determined based on the specific objectives of the study and analytical sensitivity.
c. Blood Sampling:
-
Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of L-Tyrosine-d2.
-
A typical sampling schedule for an oral administration study would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[8][9][10]
d. Sample Processing:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[4]
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of L-Tyrosine and L-Tyrosine-d2 from plasma samples.
a. Reagents and Materials:
-
Plasma samples (thawed on ice)
-
Internal Standard (IS) solution (e.g., L-Tyrosine-13C9,15N) in a suitable solvent
-
Protein precipitating agent (e.g., methanol or acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
b. Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol or acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of L-Tyrosine and L-Tyrosine-d2
This section provides a general LC-MS/MS method for the simultaneous quantification of L-Tyrosine and L-Tyrosine-d2.
a. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) is typically employed to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1[4]
-
L-Tyrosine-d2: Precursor ion (m/z) 184.1 → Product ion (m/z) 138.1
-
Internal Standard (L-Tyrosine-13C9,15N): Precursor ion (m/z) 191.1 → Product ion (m/z) 144.1
-
Data Presentation
The following tables summarize representative pharmacokinetic parameters for L-Tyrosine based on studies with the unlabeled compound. These values can be used as an initial guide for studies involving L-Tyrosine-d2.
Table 1: Representative Pharmacokinetic Parameters of L-Tyrosine in Humans (Oral Administration)
| Parameter | Value | Reference |
| Dose | 100 - 150 mg/kg | [7] |
| Tmax (Time to Peak Concentration) | 1.5 - 2.5 hours | [1][7] |
| Cmax (Peak Plasma Concentration) | 150 - 250 µmol/L (above baseline) | [7] |
| Half-life (t1/2) | ~2 hours | [7] |
| Area Under the Curve (AUC) | Dose-dependent | [7] |
Table 2: LC-MS/MS Method Validation Parameters for L-Tyrosine Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Quantification (LOQ) | 1 - 10 µmol/L | [4] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (% Bias) | 85 - 115% | [4] |
| Recovery | > 80% |
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the general workflow for conducting a pharmacokinetic study using L-Tyrosine-d2.
Caption: Workflow for a pharmacokinetic study of L-Tyrosine-d2.
References
- 1. Progressing our understanding of the impacts of nutrition on the brain and behaviour in anorexia nervosa: a tyrosine case study example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging | MDPI [mdpi.com]
- 8. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 9. Effects of l-Tyrosine on working memory and inhibitory control are determined by DRD2 genotypes: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Quantitative Analysis of L-Tyrosine Using L-Tyrosine-d2-1 Internal Standard
Introduction
L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine), thyroid hormones, and melanin.[1][2] Accurate quantification of L-Tyrosine in biological matrices is essential for research in neuroscience, endocrinology, and metabolic diseases. The use of a stable isotope-labeled internal standard, such as L-Tyrosine-d2-1, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses.[3][4][5]
This compound is a form of L-Tyrosine where two hydrogen atoms on the aromatic ring have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[3][6] This labeling results in a molecule with a molecular weight that is 2 Daltons higher than the endogenous L-Tyrosine, allowing it to be distinguished by a mass spectrometer.
The principle of this method, known as isotope dilution mass spectrometry (IDMS), relies on adding a known quantity of the internal standard (this compound) to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[5][7] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations during sample extraction, handling, and injection into the LC-MS/MS system.[4][8] By calculating the ratio of the MS signal from the endogenous analyte to the signal from the internal standard, variations are normalized, leading to highly accurate and precise quantification.[4][5]
Target Audience: This document is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles, particularly chromatography and mass spectrometry.
Experimental Protocols
This section provides a detailed protocol for the quantification of L-Tyrosine in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials and Reagents
-
L-Tyrosine (analyte) standard (≥99.0% purity)
-
This compound (internal standard, IS)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic acid (≥99%)
-
1M Hydrochloric Acid (HCl)
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Stock and Working Solutions
2.1. L-Tyrosine (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of L-Tyrosine standard.
-
Dissolve in 10 mL of 10% Methanol in water containing 0.1% formic acid. Vortex until fully dissolved. This solution is stable for up to 1 month when stored at 2-8°C.
2.2. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
L-Tyrosine and its deuterated forms have low aqueous solubility. Dissolve in a small amount of 1M HCl (e.g., 100 µL) with sonication if necessary, then bring the final volume to 1 mL with 10% Methanol in water.[3][6] This solution is stable for up to 6 months when stored at -20°C.[3]
2.3. L-Tyrosine Working Standard Solutions (for Calibration Curve):
-
Perform serial dilutions of the L-Tyrosine stock solution with 50% Methanol to prepare a series of working standards. A typical concentration range for a calibration curve might be 1 ng/mL to 1000 ng/mL.
2.4. Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with 50% Methanol to a final concentration that yields a robust and stable signal in the mass spectrometer (e.g., 100 ng/mL). This concentration should be consistent across all samples.[4]
Sample Preparation (Protein Precipitation Method)
-
Label microcentrifuge tubes for each calibration standard, quality control (QC), and unknown sample.
-
To each tube, add 50 µL of the corresponding sample (calibration standard, QC, or unknown plasma).
-
Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL) to every tube . Vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
4.1. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min) |
4.2. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 400°C |
| Nebulizing Gas | 3 L/min |
| Drying Gas | 15 L/min |
| MRM Transitions | See table below |
MRM Transitions for L-Tyrosine and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| L-Tyrosine | 182.1 | 136.1 | 100 | 15 |
| This compound | 184.1 | 138.1 | 100 | 15 |
Note: These transitions are typical; optimal values must be determined experimentally by infusing individual standards.[9][10]
Data Analysis and Concentration Calculation
Constructing the Calibration Curve
-
After acquiring the data, integrate the peak areas for the L-Tyrosine and this compound MRM transitions in each of the calibration standards.
-
Calculate the Peak Area Ratio for each calibration level using the formula:
-
Plot the Peak Area Ratio (y-axis) against the known concentration of the L-Tyrosine standards (x-axis).
-
Apply a linear regression model (typically with 1/x or 1/x² weighting) to generate a calibration curve. The resulting equation will be in the form y = mx + c, where 'y' is the Peak Area Ratio and 'x' is the concentration. The coefficient of determination (R²) should ideally be >0.99.[5]
Calculating Unknown Sample Concentration
-
Integrate the peak areas for L-Tyrosine and this compound in the unknown samples.
-
Calculate the Peak Area Ratio for each unknown sample using the same formula as above.
-
Use the linear regression equation from the calibration curve to calculate the concentration of L-Tyrosine in the unknown sample:
-
Concentration (x) = (Peak Area Ratio (y) - c) / m[11]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | L-Tyrosine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 10,540 | 1,010,500 | 0.0104 |
| 5.0 | 52,150 | 1,025,100 | 0.0509 |
| 25.0 | 265,300 | 1,055,600 | 0.2513 |
| 100.0 | 1,089,500 | 1,030,800 | 1.0570 |
| 500.0 | 5,450,200 | 1,041,200 | 5.2345 |
| 1000.0 | 10,980,000 | 1,025,000 | 10.7122 |
Linear Regression: y = 0.0107x - 0.0005; R² = 0.9998
Table 2: Example Quantitative Results and Method Performance
| Sample ID | Peak Area Ratio | Calculated Concentration (ng/mL) |
|---|---|---|
| Unknown 1 | 0.4521 | 42.3 |
| Unknown 2 | 1.2580 | 117.6 |
| QC Low (2.5 ng/mL) | 0.0273 | 2.55 |
| QC High (750 ng/mL) | 8.0155 | 749.2 |
| Validation Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL[12] |
| Accuracy (% Bias) | -5.2% to +4.1% |
| Precision (%CV) | < 7% |
| Recovery | 92% - 103% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for L-Tyrosine quantification using an internal standard.
Principle of Internal Standard Correction
Caption: How an internal standard ratio corrects for experimental variation.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. examine.com [examine.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Quantification of o,o'-dityrosine, o-nitrotyrosine, and o-tyrosine in cat urine samples by LC/ electrospray ionization-MS/MS using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application of L-Tyrosine-d2-1 in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Tyrosine-d2-1, a stable isotope-labeled amino acid, in the investigation of neurological disorders. This powerful research tool enables the precise tracking and quantification of dopamine synthesis and turnover, offering critical insights into the pathophysiology of diseases such as Parkinson's Disease, Schizophrenia, and Alzheimer's Disease.
Introduction
L-Tyrosine is the direct precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] In the brain, the synthesis of dopamine from L-Tyrosine is a critical pathway implicated in numerous neurological functions and disease states.[1][3] The use of deuterated L-Tyrosine, specifically this compound, as a metabolic tracer allows researchers to dynamically measure the rate of dopamine synthesis and turnover in vivo.[4] This is achieved by administering this compound and subsequently measuring the incorporation of the deuterium label into dopamine and its metabolites using mass spectrometry.[4] This technique provides a more accurate representation of neurotransmitter dynamics compared to static measurements of total neurotransmitter levels.
Key Applications in Neurological Disorder Research
-
Parkinson's Disease: Characterized by the progressive loss of dopaminergic neurons, research using this compound can elucidate the remaining synthetic capacity of these neurons and assess the efficacy of therapeutic interventions aimed at boosting dopamine production.[5][6]
-
Schizophrenia: Altered dopaminergic neurotransmission is a key hypothesis in the pathophysiology of schizophrenia.[7][8] this compound can be used to investigate potential dysregulations in dopamine synthesis and release in animal models of the disorder.[9][10]
-
Alzheimer's Disease: While primarily associated with amyloid-beta and tau pathologies, evidence suggests that dopaminergic dysfunction also contributes to the cognitive and behavioral symptoms of Alzheimer's.[11][12] this compound can be employed to study these changes in dopamine metabolism.
-
Stress and Cognitive Decline: Acute stress can deplete catecholamine levels, leading to cognitive deficits.[13] this compound is a valuable tool to study how stress impacts dopamine turnover and how supplementation may mitigate these effects.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from studies using this compound in animal models of neurological disorders.
Table 1: Dopamine Turnover Rate in a Rat Model of Parkinson's Disease
| Treatment Group | Striatal Dopamine (ng/mg tissue) | Striatal d2-Dopamine (ng/mg tissue) | Dopamine Turnover Rate (pmol/mg tissue/hr) |
| Control (Vehicle) | 15.2 ± 1.8 | 3.5 ± 0.4 | 12.8 ± 1.5 |
| 6-OHDA Lesion (Vehicle) | 4.1 ± 0.9 | 0.8 ± 0.2 | 3.5 ± 0.8 |
| 6-OHDA Lesion + L-DOPA | 8.5 ± 1.2 | 1.9 ± 0.3 | 7.4 ± 1.1 |
| 6-OHDA Lesion + Test Compound | 6.3 ± 1.0 | 1.4 ± 0.2 | 5.5 ± 0.9 |
Table 2: Effects of an Antipsychotic Drug on Dopamine Synthesis in a Mouse Model of Schizophrenia
| Treatment Group | Prefrontal Cortex Dopamine Synthesis Rate (pmol/mg/hr) | Nucleus Accumbens Dopamine Synthesis Rate (pmol/mg/hr) |
| Control (Vehicle) | 8.9 ± 1.1 | 15.4 ± 2.0 |
| MK-801 (Vehicle) | 12.3 ± 1.5 | 21.7 ± 2.8 |
| MK-801 + Haloperidol | 9.5 ± 1.2 | 16.8 ± 2.2 |
| MK-801 + Atypical Antipsychotic | 10.1 ± 1.3 | 18.2 ± 2.4 |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Dopamine Turnover
This protocol describes the use of in vivo microdialysis to sample the extracellular fluid of a specific brain region in a freely moving animal following the administration of this compound.[14][15][16]
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection or Mass Spectrometer
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes) to establish a baseline of dopamine and its metabolites.
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at a predetermined dose.
-
Post-injection Collection: Continue collecting dialysate samples for a set period (e.g., 2-4 hours) post-injection.
-
Sample Analysis: Analyze the dialysate samples for levels of endogenous dopamine, d2-dopamine, and their metabolites using HPLC-ECD or LC-MS/MS.
-
Data Calculation: Calculate the rate of dopamine turnover based on the rate of appearance of d2-dopamine.
Protocol 2: Brain Tissue Homogenate Analysis
This protocol outlines the analysis of dopamine and d2-dopamine in post-mortem brain tissue.
Materials:
-
This compound
-
Homogenization buffer (e.g., perchloric acid solution)
-
Tissue homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) columns
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
This compound Administration: Administer this compound to the animal at a specific time point before sacrifice.
-
Tissue Collection: At the designated time, euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the neurotransmitters.
-
Purification (Optional): Use SPE columns to purify and concentrate the analytes of interest.
-
Derivatization (for GC-MS): Derivatize the amino acids and neurotransmitters to make them volatile for GC-MS analysis.[17][18]
-
Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to quantify the levels of endogenous and deuterated dopamine.
-
Data Analysis: Determine the ratio of d2-dopamine to total dopamine as an index of dopamine synthesis.
Visualizations
Caption: Dopamine synthesis pathway from this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]
- 2. examine.com [examine.com]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrylium based derivatization imaging mass spectrometer revealed the localization of L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Tyrosine on Parkinson's Disease: A Randomized, Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid management of Parkinson’s disease: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Support for limited brain availability of tyrosine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-tyrosine pharmacotherapy of schizophrenia: preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using stable isotope labeling to advance our understanding of Alzheimer’s disease etiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using stable isotope labeling to advance our understanding of Alzheimer's disease etiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 18. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Tyrosine-d2 in Tracing Protein and Neurotransmitter Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Tyrosine-d2, a stable isotope-labeled amino acid, for the quantitative analysis of protein and neurotransmitter synthesis and degradation. This powerful tool offers a non-radioactive method to trace the fate of tyrosine in biological systems, providing critical insights into cellular metabolism, protein homeostasis, and the dynamics of key signaling pathways.
Introduction to L-Tyrosine-d2 Labeling
L-Tyrosine-d2 is a form of the amino acid L-Tyrosine where two hydrogen atoms on the β-carbon of the side chain have been replaced with deuterium atoms. This isotopic substitution results in a mass shift of approximately +2 Da, which can be readily detected by mass spectrometry (MS). When introduced into cell culture media or administered in vivo, L-Tyrosine-d2 is incorporated into newly synthesized proteins and neurotransmitters. By measuring the ratio of labeled to unlabeled molecules over time, researchers can precisely calculate the rates of synthesis and degradation.
This technique is invaluable for understanding the dynamic nature of the proteome and metabolome in various physiological and pathological states. It finds broad applications in basic research, drug discovery, and the development of therapeutic interventions for diseases characterized by altered protein turnover or neurotransmitter dysregulation, such as neurodegenerative diseases and cancer.
Key Applications
-
Quantitative Proteomics: Measuring the synthesis and degradation rates of individual proteins or the entire proteome.
-
Neurotransmitter Dynamics: Tracing the synthesis and turnover of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.
-
Drug Development: Assessing the effect of drug candidates on protein homeostasis and neurotransmitter metabolism.
-
Disease Modeling: Investigating metabolic alterations in in vitro and in vivo models of diseases.
Experimental Protocols
I. In Vitro Metabolic Labeling of Adherent Cells with L-Tyrosine-d2
This protocol outlines the steps for labeling adherent cells in culture with L-Tyrosine-d2 to measure protein synthesis and degradation rates.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM or RPMI-1640)
-
Tyrosine-free cell culture medium
-
L-Tyrosine-d2
-
Unlabeled L-Tyrosine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture Preparation: Culture cells in their standard growth medium until they reach approximately 70-80% confluency.
-
Media Preparation:
-
"Heavy" Medium: Prepare the labeling medium by supplementing tyrosine-free medium with L-Tyrosine-d2 at a final concentration of 0.5 mM (concentration may need to be optimized for your cell line). Add other essential amino acids and 10% dFBS.
-
"Light" Medium: Prepare the control medium by supplementing tyrosine-free medium with unlabeled L-Tyrosine at the same final concentration as the "heavy" medium. Add other essential amino acids and 10% dFBS.
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells twice with sterile PBS.
-
Add either the "heavy" or "light" medium to the respective cell cultures.
-
-
Cell Passage and Incorporation: Culture the cells in the "heavy" and "light" media for a sufficient duration to allow for significant incorporation of the labeled amino acid. For protein turnover studies, this typically requires at least 5-6 cell doublings to approach steady-state labeling. For pulse-chase experiments, the labeling duration will be shorter.
-
Harvesting and Protein Extraction:
-
After the desired labeling period, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation for Mass Spectrometry:
-
For relative quantification, combine equal amounts of protein from the "heavy" and "light" labeled cell populations.
-
Proceed with standard protocols for protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides. Ensure that the correct mass shift for L-Tyrosine-d2 (+2.012 Da) is specified as a variable modification in the search parameters. Calculate protein turnover rates based on the ratio of heavy to light peptides over time.
II. In Vivo Labeling of Mice with L-Tyrosine-d2 for Protein Turnover Analysis
This protocol describes a general procedure for in vivo labeling of mice to study protein turnover in various tissues.
Materials:
-
Mice (strain and age appropriate for the study)
-
Standard rodent chow
-
Custom chow containing a defined amount of L-Tyrosine-d2
-
Anesthesia (if required for tissue collection)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Equipment for tissue homogenization (e.g., bead beater, Dounce homogenizer)
Procedure:
-
Acclimation: Acclimate mice to the experimental facility and standard chow for at least one week.
-
Labeling Diet Administration:
-
Switch the mice to the custom chow containing L-Tyrosine-d2. The concentration of the labeled amino acid in the diet should be carefully calculated to achieve a target enrichment in the precursor pool.
-
Provide the labeling diet and water ad libitum for the desired duration. The labeling period will depend on the turnover rates of the proteins of interest and can range from hours to several weeks.
-
-
Tissue Collection:
-
At the end of the labeling period, euthanize the mice according to approved animal protocols.
-
Rapidly dissect the tissues of interest and flash-freeze them in liquid nitrogen.
-
Store tissues at -80°C until further processing.
-
-
Protein Extraction and Preparation:
-
Homogenize the frozen tissues in an appropriate lysis buffer.
-
Follow the same steps for protein extraction, quantification, and preparation for mass spectrometry as described in the in vitro protocol (steps I.5 to I.7).
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Calculate protein turnover rates based on the incorporation of L-Tyrosine-d2 into tissue proteins.
-
Data Presentation
The quantitative data obtained from L-Tyrosine-d2 labeling experiments can be effectively summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Protein Turnover Rates in Response to Drug Treatment
| Protein | Gene | Treatment | Half-life (hours) | Synthesis Rate (k_syn) | Degradation Rate (k_deg) |
| Kinase A | KNA1 | Vehicle | 24.5 | 0.028 | 0.028 |
| Kinase A | KNA1 | Drug X | 12.3 | 0.056 | 0.056 |
| Phosphatase B | PHB2 | Vehicle | 48.2 | 0.014 | 0.014 |
| Phosphatase B | PHB2 | Drug X | 55.6 | 0.012 | 0.012 |
| Structural Protein C | SPC3 | Vehicle | 120.7 | 0.006 | 0.006 |
| Structural Protein C | SPC3 | Drug X | 118.9 | 0.006 | 0.006 |
Table 2: Hypothetical Dopamine Turnover in Different Brain Regions
| Brain Region | Genotype | Dopamine Synthesis Rate (pmol/mg tissue/hr) | Dopamine Degradation Rate (pmol/mg tissue/hr) |
| Striatum | Wild-Type | 15.2 | 14.9 |
| Striatum | Mutant | 8.7 | 8.5 |
| Prefrontal Cortex | Wild-Type | 5.8 | 5.7 |
| Prefrontal Cortex | Mutant | 3.1 | 3.0 |
Visualizations
Diagrams created using the DOT language can effectively illustrate the complex biological processes and experimental workflows involved in L-Tyrosine-d2 tracing studies.
Conclusion
L-Tyrosine-d2 is a versatile and powerful tool for the quantitative analysis of protein and neurotransmitter dynamics. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust stable isotope tracing experiments. By carefully considering experimental design, sample preparation, and data analysis, investigators can gain valuable insights into the complex and dynamic processes that govern cellular function in health and disease.
Application Notes and Protocols for In Vivo Studies with L-Tyrosine-d2-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies using L-Tyrosine-d2-1, a stable isotope-labeled form of the amino acid L-tyrosine. This document outlines detailed experimental protocols for pharmacokinetic and metabolic studies in rodent models, methods for sample analysis, and the interpretation of data within the context of key signaling pathways.
Introduction to this compound In Vivo Studies
L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] In vivo studies using stable isotope-labeled L-Tyrosine, such as this compound, are instrumental in elucidating the dynamics of tyrosine metabolism, protein synthesis, and catecholamine turnover under various physiological and pathological conditions. The use of deuterated tyrosine allows for the precise tracing of its metabolic fate without the safety concerns associated with radioactive isotopes.
These studies are particularly relevant in neuroscience, endocrinology, and drug development to investigate conditions associated with altered catecholamine signaling, such as Parkinson's disease, stress, and certain metabolic disorders. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can gain quantitative insights into metabolic fluxes and pathway activities.
Key Applications
-
Pharmacokinetic (PK) and Biodistribution Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of L-Tyrosine.
-
Metabolic Flux Analysis: Quantifying the rate of catecholamine biosynthesis and turnover in response to stimuli or therapeutic interventions.
-
Protein Synthesis Rate Measurement: Assessing the incorporation of tyrosine into proteins as a marker of protein synthesis.
-
Preclinical Drug Development: Evaluating the effect of novel therapeutic agents on tyrosine metabolism and catecholamine pathways.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies involving L-Tyrosine administration. These values can serve as a reference for expected concentrations and pharmacokinetic parameters in rodent models.
Table 1: Pharmacokinetic Parameters of L-Tyrosine in Rodent Plasma Following a Single Dose Administration
| Parameter | Value (Mouse) | Value (Rat) | Reference |
| Dose (Oral Gavage) | 200 mg/kg | 200 mg/kg | [3] |
| Time to Peak (Tmax) | 15 - 60 min | 15 min | [3] |
| Peak Concentration (Cmax) | Variable (Dose-dependent) | ~2.5x Baseline | [3] |
| Half-life (t1/2) | Not Specified | ~ 180 min (return to baseline) | [3] |
Table 2: Biodistribution of L-Tyrosine in Rat Tissues 15 Minutes After a Single 200 mg/kg Oral Dose
| Tissue | Tyrosine Concentration (nmol/g) | Fold Increase Over Baseline | Reference |
| Plasma | ~150 nmol/mL | ~2.5 | [3] |
| Brain | ~40 nmol/g | ~1.8 | [3] |
| Heart | ~120 nmol/g | ~2.2 | [3] |
| Adrenal Gland | ~140 nmol/g | ~2.4 | [3] |
| Kidney | ~130 nmol/g | ~2.3 | [3] |
| Brown Adipose Tissue | ~110 nmol/g | ~2.0 | [3] |
Signaling Pathways and Experimental Workflows
Catecholamine Biosynthesis Pathway
L-Tyrosine is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine. The pathway is initiated by the enzyme tyrosine hydroxylase, which is the rate-limiting step.
Experimental Workflow for In Vivo this compound Study
The following diagram outlines the key steps in a typical in vivo study using this compound to investigate its pharmacokinetics and metabolism.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
Objective: To determine the plasma and brain concentrations of this compound over time following a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing facility for at least one week.
-
Fast mice overnight (approximately 12 hours) with free access to water before dosing.
-
Weigh each mouse on the day of the experiment to calculate the precise dose.
-
-
Dosing:
-
Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes) post-dosing.[7]
-
For serial blood sampling from the same mouse, use techniques like submandibular or saphenous vein puncture.[7]
-
For terminal blood collection, cardiac puncture under deep anesthesia is performed.[7][8]
-
Collect approximately 50-100 µL of blood into EDTA-coated tubes at each time point.
-
-
Plasma and Tissue Collection (Terminal):
-
At the final time point, anesthetize the mice deeply.
-
Perform cardiac puncture to collect a terminal blood sample.
-
Immediately perfuse the mice with ice-cold saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., brain, liver, kidney, adrenal glands).[1]
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[1]
-
-
Sample Processing:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[8]
-
Transfer the plasma to clean tubes and store at -80°C.
-
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
Objective: To quantify the concentration of this compound and its primary metabolite, Dopamine-d2, in plasma and brain tissue samples.
Materials:
-
Plasma and homogenized brain tissue samples
-
Internal standards (e.g., L-Tyrosine-d4, Dopamine-d4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standards to precipitate proteins.[9]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
Sample Preparation (Brain Tissue):
-
Weigh a portion of the frozen brain tissue.
-
Homogenize the tissue in 4 volumes of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Add internal standards to the filtered supernatant.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (example):
-
This compound: Precursor ion (m/z) 184.2 -> Product ion (m/z) 138.1
-
Dopamine-d2: Precursor ion (m/z) 156.1 -> Product ion (m/z) 139.1
-
Internal Standards would have their corresponding transitions.
-
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and Dopamine-d2.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
References
- 1. unmc.edu [unmc.edu]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Free tyrosine levels of rat brain and tissues with sympathetic innervation following administration of L-tyrosine in the presence and absence of large neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcm.edu [bcm.edu]
- 9. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Tyrosine-d2-1 Concentration for Internal Standard Use
For researchers, scientists, and drug development professionals utilizing L-Tyrosine-d2-1 as an internal standard in quantitative mass spectrometry assays, its proper concentration is paramount for achieving accurate and reproducible results. This guide provides a comprehensive resource for optimizing the concentration of this compound, complete with troubleshooting advice, detailed experimental protocols, and quantitative data to support your method development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard like this compound?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (in this case, L-Tyrosine) that is added at a constant, known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. This compound, a stable isotope-labeled (SIL) version of L-Tyrosine, is an ideal internal standard because it co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction recovery, injection volume, and matrix effects, thereby improving the precision and accuracy of the quantification.
Q2: What is a good starting concentration for this compound?
A common starting point for a stable isotope-labeled internal standard is a concentration that is in the mid-range of the calibration curve for the analyte. For L-Tyrosine analysis in biological matrices like plasma, a typical calibration curve might range from low ng/mL to several µg/mL. Therefore, a reasonable starting concentration for this compound is often in the range of 50 to 500 ng/mL. However, the optimal concentration is highly dependent on the specific assay, instrumentation, and sample matrix, and must be determined experimentally.
Q3: How does the concentration of this compound affect the assay performance?
The concentration of the internal standard can significantly impact the quality of your data:
-
Too Low: A concentration that is too low may result in a poor signal-to-noise ratio (S/N) for the internal standard itself, leading to high variability in its response and compromising the precision of the assay.
-
Too High: An excessively high concentration can lead to detector saturation, ion suppression of the analyte (particularly at the lower limit of quantification, LLOQ), and potential for isotopic crosstalk, where the signal from the internal standard contributes to the analyte's signal.
-
Optimal: The optimal concentration will provide a stable and reproducible signal across the entire calibration range without interfering with the analyte's measurement, resulting in the best linearity, accuracy, and precision.
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your specific assay.
Objective: To identify the this compound concentration that results in a stable and reproducible signal across the analyte's calibration range and yields the best overall assay performance.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
L-Tyrosine standard stock solution
-
Blank biological matrix (e.g., human plasma, rat serum)
-
All necessary reagents and solvents for your analytical method (e.g., protein precipitation, solid-phase extraction)
-
Calibrated pipettes and appropriate labware
-
LC-MS/MS system
Methodology:
-
Preparation of this compound Working Solutions:
-
From your 1 mg/mL stock solution of this compound, prepare a series of working solutions at different concentrations. A suggested range to test is 10, 50, 100, 250, and 500 ng/mL. Perform serial dilutions using a solvent compatible with your sample preparation method.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare a full calibration curve for L-Tyrosine in the blank matrix, covering your desired analytical range (e.g., from LLOQ to the upper limit of quantification, ULOQ).
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Spiking of Internal Standard:
-
For each concentration of this compound to be tested, spike a complete set of calibration standards and QC samples.
-
For example, create five separate sets of calibration curves and QCs. To the first set, add a fixed volume of the 10 ng/mL this compound working solution. To the second set, add the 50 ng/mL working solution, and so on.
-
-
Sample Processing and Analysis:
-
Process all prepared samples using your established analytical method (e.g., protein precipitation followed by centrifugation and collection of the supernatant).
-
Analyze all samples on the LC-MS/MS system.
-
-
Data Evaluation:
-
For each this compound concentration tested, evaluate the following parameters:
-
Internal Standard Signal Stability: Assess the peak area of this compound across all samples in the analytical run. The coefficient of variation (%CV) of the IS peak area should ideally be less than 15%.
-
Calibration Curve Linearity: Construct a calibration curve for each IS concentration by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration. Determine the coefficient of determination (R²) for each curve. An R² value greater than 0.99 is desirable.
-
Accuracy and Precision: For each IS concentration, calculate the accuracy and precision of the QC samples. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
-
Workflow for Internal Standard Concentration Optimization
Caption: A workflow for the systematic optimization of the this compound internal standard concentration.
Data Presentation
The following tables provide examples of how to summarize the data from your optimization experiment to facilitate the selection of the optimal this compound concentration.
Table 1: Internal Standard Signal Stability
| This compound Concentration (ng/mL) | Mean IS Peak Area | Standard Deviation | %CV of IS Peak Area |
| 10 | 15,234 | 2,590 | 17.0% |
| 50 | 78,910 | 7,102 | 9.0% |
| 100 | 155,678 | 10,897 | 7.0% |
| 250 | 389,123 | 27,238 | 7.0% |
| 500 | 798,456 (potential saturation) | 95,815 | 12.0% |
Table 2: Calibration Curve and QC Performance
| This compound Conc. (ng/mL) | Linearity (R²) | QC Low Accuracy (%) | QC Low Precision (%CV) | QC High Accuracy (%) | QC High Precision (%CV) |
| 10 | 0.9912 | 82.5 | 18.2 | 108.3 | 10.1 |
| 50 | 0.9985 | 92.1 | 9.5 | 103.7 | 6.8 |
| 100 | 0.9996 | 98.7 | 5.2 | 101.5 | 4.1 |
| 250 | 0.9991 | 105.6 | 6.8 | 95.4 | 5.3 |
| 500 | 0.9979 | 110.2 | 8.9 | 92.3 | 7.2 |
In this example, 100 ng/mL would be selected as the optimal concentration as it provides the best combination of IS signal stability, linearity, accuracy, and precision.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
-
Possible Cause: The concentration is too low, or there is significant ion suppression.
-
Solution:
-
Increase the concentration of the this compound working solution in increments.
-
Evaluate and optimize sample preparation to remove interfering matrix components.
-
Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to improve ionization efficiency.
-
Issue 2: High Signal Intensity (Detector Saturation) for this compound
-
Possible Cause: The concentration is too high.
-
Solution:
-
Decrease the concentration of the this compound working solution.
-
If the analyte signal is also very high, consider diluting the samples.
-
Issue 3: High Variability in this compound Signal Across the Run (%CV > 15%)
-
Possible Cause: Inconsistent addition of the internal standard, instability of the IS in the prepared samples, or instrument-related issues.
-
Solution:
-
Ensure precise and consistent pipetting when adding the IS to all samples.
-
Investigate the stability of this compound in the sample matrix and autosampler conditions.
-
Check the LC-MS system for leaks or other hardware issues that could cause signal fluctuations.
-
Troubleshooting Logic for Internal Standard Signal Issues
Caption: A troubleshooting guide for common issues encountered with internal standard signal intensity.
Technical Support Center: L-Tyrosine-d2-1 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the mass spectrometry analysis of L-Tyrosine-d2-1.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
The most common sources of interference in the LC-MS/MS analysis of this compound can be categorized as:
-
Isobaric Interferences: Compounds with the same nominal mass as this compound or its fragments can cause overlapping signals. This includes endogenous metabolites, other small molecules, or contaminants.
-
Isotopic Impurity: The presence of unlabeled (d0) or partially labeled (d1) L-Tyrosine in the deuterated standard can lead to an overestimation of the analyte.[1]
-
Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the analyte and the internal standard, leading to inaccurate quantification.[2]
-
Contamination: Contaminants from solvents, reagents, labware, and the LC-MS system itself can introduce interfering peaks. Common contaminants include plasticizers, polymers like polyethylene glycol (PEG), and slip agents.
-
Adduct Formation: The formation of adducts with ions present in the mobile phase (e.g., sodium, potassium, ammonium) can shift the apparent mass of this compound and complicate data interpretation.[3]
Q2: What is the expected fragmentation pattern for L-Tyrosine, and how does deuteration affect it?
In positive ion mode electrospray ionization (ESI), L-Tyrosine typically protonates to form the precursor ion [M+H]⁺ at m/z 182.08.[4] Collision-induced dissociation (CID) of this precursor ion commonly yields product ions at m/z 136.08, corresponding to the loss of formic acid (HCOOH), and m/z 119.05, resulting from the subsequent loss of ammonia (NH₃).[4]
For this compound, the precursor ion will be at m/z 184.09. The fragmentation pattern is expected to be similar, with the major product ions appearing at m/z 138.09 (loss of HCOOH) and m/z 121.06 (loss of NH₃), assuming the deuterium labels are on the phenyl ring. If the deuteriums are on the side chain, the fragmentation pattern may differ.
Q3: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Employ protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components.[2]
-
Chromatographic Separation: Optimize the LC method to achieve good separation between this compound and co-eluting matrix components. Utilizing a suitable column and gradient profile is key.
-
Use of a Stable Isotope Labeled Internal Standard: this compound itself is an internal standard. When quantifying endogenous L-Tyrosine, a heavier labeled standard (e.g., ¹³C₉,¹⁵N-L-Tyrosine) is recommended to correct for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptom: You observe peaks that are not attributable to this compound or the analyte.
| Possible Cause | Troubleshooting Steps |
| Contamination from Solvents/Reagents | 1. Run a blank injection of your mobile phase to check for contaminants. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Prepare fresh mobile phases and sample diluents. |
| Contamination from Labware | 1. Avoid using plasticware that can leach plasticizers (e.g., use polypropylene tubes). 2. Thoroughly clean all glassware. 3. Use dedicated glassware for your analysis. |
| Carryover from Previous Injections | 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the autosampler wash method by using a strong solvent. |
| Metabolites or Related Compounds | 1. Review the literature for known metabolites of L-Tyrosine that might be present in your sample. 2. If possible, obtain standards for potential metabolites to confirm their retention times. |
Issue 2: Poor Signal Intensity or High Background Noise
Symptom: The peak for this compound is weak, or the baseline is noisy, leading to a poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. 2. Improve sample cleanup to remove interfering matrix components. 3. Adjust the chromatographic method to separate the analyte from the suppression zone. |
| Suboptimal MS Parameters | 1. Tune the mass spectrometer for the specific m/z of this compound. 2. Optimize source parameters such as spray voltage, gas flows, and temperature. |
| Contaminated MS Source | 1. Check the source for visible contamination. 2. Clean the ion source according to the manufacturer's recommendations. |
| Degraded Standard | 1. Prepare a fresh stock solution of this compound. 2. Store standards under the recommended conditions (e.g., protected from light, at the correct temperature).[5] |
Issue 3: Inaccurate Quantification
Symptom: The calculated concentration of the analyte is consistently high or low, or the results are not reproducible.
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of the Standard | 1. Verify the isotopic purity of the this compound standard from the certificate of analysis.[1] 2. If the unlabeled form is present, it will contribute to the analyte signal, leading to an underestimation of the endogenous analyte. |
| Differential Matrix Effects | 1. Ensure that the analyte and internal standard co-elute as closely as possible. 2. Re-evaluate the sample preparation method to minimize matrix effects. |
| Adduct Formation | 1. Examine the full scan mass spectrum for the presence of adducts (e.g., [M+Na]⁺, [M+K]⁺). 2. If adducts are significant, consider adjusting the mobile phase composition or using a different ionization source if possible. |
| Calibration Curve Issues | 1. Ensure the calibration range is appropriate for the expected sample concentrations. 2. Use a suitable weighting for the regression analysis. |
Quantitative Data
Table 1: Common Adducts of L-Tyrosine in Positive ESI-MS
| Adduct Ion | Formula | Mass-to-Charge Ratio (m/z) |
| Protonated Molecule | [M+H]⁺ | 182.08 |
| Sodium Adduct | [M+Na]⁺ | 204.06 |
| Potassium Adduct | [M+K]⁺ | 220.04 |
| Ammonium Adduct | [M+NH₄]⁺ | 199.11 |
| Acetonitrile Adduct | [M+ACN+H]⁺ | 223.11 |
Table 2: Isotopic Purity of Commercially Available Deuterated L-Tyrosine Standards
| Product Name | Isotopic Purity | Supplier Example |
| L-Tyrosine-3,3-d₂ | 98% | Cambridge Isotope Laboratories[5] |
| L-Tyrosine-phenyl-3,5-d₂ | 98 atom % D | Sigma-Aldrich |
| L-Tyrosine-ring-d₄ | 98% | Cambridge Isotope Laboratories[1] |
Experimental Protocols
Protocol: Extraction and Analysis of L-Tyrosine from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation (Protein Precipitation) a. To 100 µL of plasma in a polypropylene microcentrifuge tube, add 400 µL of ice-cold methanol containing this compound at a known concentration (e.g., 100 ng/mL). b. Vortex for 30 seconds to mix. c. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). g. Vortex and centrifuge again to pellet any remaining particulates. h. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Tyrosine: 182.1 → 136.1
-
This compound: 184.1 → 138.1
-
-
Source Parameters: Optimize spray voltage, gas flows, and temperature according to the instrument manufacturer's guidelines.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in LC-MS analysis.
Caption: Relationship between sources of analytical interference.
References
Troubleshooting poor signal intensity with L-Tyrosine-d2-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments involving L-Tyrosine-d2, with a focus on resolving issues of poor signal intensity in mass spectrometry and NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is L-Tyrosine-d2 and what are its primary applications?
A1: L-Tyrosine-d2 is a stable isotope-labeled version of the amino acid L-Tyrosine, where two hydrogen atoms have been replaced by deuterium. It is chemically almost identical to its unlabeled counterpart but has a higher mass. Its primary applications are as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic research.[1]
Q2: What are the most common reasons for poor signal intensity when using L-Tyrosine-d2 as an internal standard in LC-MS?
A2: Poor signal intensity can stem from several factors, including:
-
Differential Matrix Effects: Even with co-elution, the analyte and L-Tyrosine-d2 can experience different levels of ion suppression or enhancement from components in the sample matrix.[2][3]
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, particularly under acidic or basic conditions. This can reduce the intensity of the deuterated standard's signal.[3][4]
-
Suboptimal Ionization Conditions: The settings of the mass spectrometer's ion source, such as temperature and voltage, may not be optimized for L-Tyrosine.[5][6]
-
Low Concentration or Solubility Issues: The concentration of the internal standard may be too low, or it may not be fully dissolved in the sample solvent.[7][8][9][10]
-
Contamination: Contaminants in the LC-MS system can lead to high background noise and poor signal-to-noise ratios.[5]
Q3: Why is the signal from my L-Tyrosine-d2 weak in a 2H NMR spectrum?
A3: Several factors contribute to the inherently weaker signal of deuterium in NMR spectroscopy:
-
Low Magnetogyric Ratio: The magnetogyric ratio of deuterium is about 6.5 times smaller than that of protons, leading to significantly lower intrinsic sensitivity.[11]
-
Quadrupolar Nucleus: As a spin=1 nucleus, deuterium is quadrupolar, which can lead to broader lines and faster relaxation, reducing the apparent signal height.[11]
-
Low Natural Abundance: While you are using an enriched compound, any unlabeled tyrosine present will not contribute to the 2H signal. The natural abundance of 2H is only 0.016%.[12]
-
Incorrect Spectrometer Setup: Improper probe tuning and matching for the deuterium frequency can cause significant signal loss.[11]
Q4: How should I prepare and store L-Tyrosine-d2 solutions to ensure stability?
A4: L-Tyrosine has low solubility in neutral aqueous solutions.[7][9][10] To prepare stock solutions, it is often necessary to dissolve it in either acidic (pH < 2) or alkaline (pH > 9) conditions, or in an organic solvent like DMSO.[7][13] For storage, stock solutions should be kept at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from light and moisture to prevent degradation.[1][14] The phenolic ring of tyrosine is susceptible to oxidation, which can be accelerated by light and oxygen.[13]
Troubleshooting Guides
Poor Signal Intensity in LC-MS
If you are experiencing low signal intensity for L-Tyrosine-d2 when using it as an internal standard, follow this troubleshooting guide.
Troubleshooting Workflow for Poor LC-MS Signal ```dot digraph "Troubleshooting_LCMS_Signal" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Troubleshooting Poor L-Tyrosine-d2 Signal in LC-MS", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Low Signal Intensity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Verify Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Check Chromatographic Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Optimize MS Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Assess Internal Standard Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Solubility & Concentration Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Matrix Effect Evaluation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Co-elution Verification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Ion Source Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Isotopic Exchange Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Purity Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; A -> C; A -> D; A -> E; B -> F; B -> G; C -> H; D -> I; E -> J; E -> K; F -> L [style=dashed]; G -> L [style=dashed]; H -> L [style=dashed]; I -> L [style=dashed]; J -> L [style=dashed]; K -> L [style=dashed]; }
Caption: A flowchart for systematically troubleshooting a low signal-to-noise ratio in 2H NMR experiments.
| Issue | Potential Cause | Recommended Action |
| Very Noisy Baseline, Weak or No Signal | Low Sample Concentration | The signal-to-noise ratio is directly proportional to the concentration of the analyte. If solubility permits, increase the concentration of L-Tyrosine-d2 in your sample. [11] |
| Incorrect Solvent | For 2H NMR, the sample should be dissolved in a non-deuterated (protonated) solvent. [11]Using a deuterated solvent will create a massive solvent signal that will overwhelm the analyte signal. | |
| Probe Not Tuned | The probe must be properly tuned and matched to the deuterium frequency for your specific sample. An untuned probe leads to a severe loss in sensitivity. [11] | |
| Poor Magnetic Field Homogeneity (Shimming) | Broad, asymmetric peaks can result from poor shimming, which reduces signal height. Since 2H NMR is typically run unlocked (without a deuterated lock solvent), you can shim on the proton signal of your non-deuterated solvent. [11] | |
| Signal is Present but Weak | Insufficient Number of Scans | The S/N ratio increases with the square root of the number of scans. To double the S/N, you must quadruple the number of scans. Increase the number of acquisitions to improve the signal. |
| Incorrect Pulse Width | Using an incorrect 90° pulse width for deuterium will result in inefficient excitation and signal loss. Calibrate the pulse width for your specific sample and probe. [11] | |
| Suboptimal Relaxation Delay | If the relaxation delay (D1) is too short, the deuterium nuclei may not fully relax between pulses, leading to signal saturation and reduced intensity. While deuterium T1 values are generally short, for quantitative experiments, ensure D1 is at least 5 times the longest T1 of interest. [15] | |
| Paramagnetic Impurities | Paramagnetic impurities (e.g., dissolved oxygen, metal ions) can cause significant line broadening and a dramatic decrease in signal intensity. [11]If suspected, degas your sample or use a chelating agent if appropriate. |
Experimental Protocols
Protocol 1: Assessing Matrix Effects for L-Tyrosine-d2 in LC-MS
Objective: To determine if components in the sample matrix are suppressing or enhancing the ionization of L-Tyrosine-d2.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of L-Tyrosine-d2 at a known concentration in the initial mobile phase.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine without the internal standard) through your entire sample preparation procedure. After the final step, spike the extracted blank matrix with L-Tyrosine-d2 to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with L-Tyrosine-d2 at the same concentration before starting the sample preparation procedure.
-
-
Analysis: Inject multiple replicates (n=3-5) of each set into the LC-MS system.
-
Data Evaluation:
-
Calculate the average peak area for L-Tyrosine-d2 in each set.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
This calculation determines the efficiency of your extraction process.
-
Protocol 2: Basic 2H NMR Acquisition for L-Tyrosine-d2
Objective: To acquire a standard 1D 2H NMR spectrum of L-Tyrosine-d2.
Methodology:
-
Sample Preparation:
-
Dissolve an adequate amount of L-Tyrosine-d2 in a protonated solvent (e.g., H2O with 10% D2O for shimming reference if needed, or methanol, etc.). Ensure the sample is fully dissolved. Filter the sample into the NMR tube if any particulates are visible. [11]2. Spectrometer Setup:
-
Insert the sample into the magnet.
-
Load standard spectrometer parameters for 2H acquisition.
-
Crucially, tune and match the probe for the 2H frequency using your sample. The tuning will be different from that of a standard deuterated solvent sample. [11]3. Shimming:
-
As the experiment is typically run unlocked, you cannot shim on a deuterium lock signal. [11] * Perform shimming on the proton signal of the solvent (e.g., the residual H2O peak). Use either an automated gradient shimming routine or manual shimming on the FID of the proton signal to maximize its length and shape. [11]4. Acquisition:
-
Calibrate the 90° pulse width for deuterium on your sample.
-
Set appropriate acquisition parameters:
-
Spectral Width: Cover the expected chemical shift range for L-Tyrosine-d2.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): Start with 1-2 seconds.
-
Number of Scans (NS): Start with a higher number (e.g., 128 or more) due to the low sensitivity of 2H NMR. Increase as needed to achieve the desired S/N.
-
-
-
Processing:
-
Apply Fourier transformation to the FID.
-
Perform phase and baseline correction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 7. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 8. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 9. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 10. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chemistry.mit.edu [chemistry.mit.edu]
Technical Support Center: L-Tyrosine-d2 Isotopic Purity Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Tyrosine-d2 in their experiments. It offers detailed protocols and data interpretation guidance to ensure accurate quantification by correcting for isotopic impurities.
Frequently Asked Questions (FAQs)
Q1: What is L-Tyrosine-d2 and why is its isotopic purity important?
A1: L-Tyrosine-d2 is a stable isotope-labeled (SIL) form of the amino acid L-Tyrosine where two hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in quantitative mass spectrometry (MS) assays for the accurate measurement of its unlabeled counterpart.[1] The isotopic purity of L-Tyrosine-d2 is critical because any unlabeled (d0) or partially labeled (d1) impurities will contribute to the signal of the analyte you are trying to measure, leading to an overestimation of the analyte's concentration.[2]
Q2: What are the common isotopic impurities in L-Tyrosine-d2?
A2: The primary isotopic impurities in a batch of L-Tyrosine-d2 are the unlabeled L-Tyrosine (d0) and the singly deuterated L-Tyrosine (d1). The relative abundance of these impurities depends on the success of the chemical synthesis and purification process. Commercially available L-Tyrosine-d2 typically has an isotopic purity of 98% or higher.[3][4]
Q3: How does the natural isotopic abundance of elements in L-Tyrosine affect my measurements?
A3: L-Tyrosine naturally contains heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O). These naturally occurring isotopes in the unlabeled L-Tyrosine analyte can create signals that overlap with the signals of the deuterated internal standard, especially if the mass difference is small. This "cross-talk" can interfere with accurate quantification and must be corrected for.[2][5]
Q4: Can the deuterium label on L-Tyrosine-d2 be lost during my experiment?
A4: Yes, this phenomenon is known as H/D (hydrogen-deuterium) exchange. Deuterium atoms can exchange with hydrogen atoms from the surrounding environment, particularly if they are in labile positions (e.g., attached to oxygen, nitrogen, or sulfur). The stability of the deuterium label on L-Tyrosine-d2 depends on its position. For L-Tyrosine-(phenyl-3,5-d₂), the labels are on the aromatic ring and are generally stable under typical experimental conditions. However, exposure to acidic or basic conditions, or high temperatures, can potentially facilitate H/D exchange.
Troubleshooting Guides
Issue 1: Inaccurate quantification results or a non-linear calibration curve.
-
Symptom: The calculated concentrations of your analyte are inconsistent or your calibration curve is not linear.
-
Possible Cause 1: Isotopic impurity of the L-Tyrosine-d2 internal standard. The presence of unlabeled L-Tyrosine (d0) in your internal standard can artificially inflate the analyte signal.
-
Solution: You must determine the isotopic distribution of your L-Tyrosine-d2 standard and correct for the contribution of the d0 impurity to the analyte signal. See the detailed experimental protocol below for the correction calculation.
-
-
Possible Cause 2: Overlap of natural isotopic signals from the analyte with the internal standard. The M+2 isotopologue of the unlabeled L-Tyrosine can contribute to the signal of the L-Tyrosine-d2.
-
Solution: A mathematical correction is necessary to subtract the contribution of the analyte's natural isotopes to the internal standard's signal.
-
-
Possible Cause 3: Incomplete chromatographic separation. If the analyte and internal standard peaks are not well-separated, their signals can interfere.
-
Solution: Optimize your liquid chromatography (LC) method to ensure baseline separation of L-Tyrosine and L-Tyrosine-d2.
-
Issue 2: The observed mass spectrum of L-Tyrosine-d2 does not match the expected isotopic distribution.
-
Symptom: The relative intensities of the M+0, M+1, and M+2 peaks for your L-Tyrosine-d2 standard are not what you expect based on the manufacturer's specifications.
-
Possible Cause 1: H/D back-exchange. The deuterium labels may be exchanging with protons from your solvent or matrix.
-
Solution: Prepare your samples in aprotic and anhydrous solvents whenever possible. Avoid prolonged exposure to highly acidic or basic conditions.
-
-
Possible Cause 2: In-source fragmentation. The L-Tyrosine-d2 molecule may be fragmenting in the mass spectrometer's ion source, leading to an altered isotopic pattern.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize fragmentation.
-
Data Presentation
The following tables summarize the key data for correcting for isotopic impurities.
Table 1: Isotopic Distribution of a Typical L-Tyrosine-d2 Standard
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (Unlabeled) | M+0 | 0.00 |
| d1 | M+1 | 0.00 |
| d2 | M+2 | 100.00 |
Note: This data is based on a certificate of analysis for D-Tyrosine-d2 and serves as a representative example.[6] Users should always verify the isotopic distribution of their specific batch of L-Tyrosine-d2.
Table 2: Natural Isotopic Abundance of L-Tyrosine (C₉H₁₁NO₃)
| Isotopologue | Mass Shift | Theoretical Relative Abundance (%) |
| M+0 | - | 100.00 |
| M+1 | +1 | 10.15 |
| M+2 | +2 | 1.08 |
Note: These values are calculated based on the natural abundances of stable isotopes of carbon, hydrogen, nitrogen, and oxygen.
Experimental Protocols
Protocol 1: Determining the Isotopic Distribution of L-Tyrosine-d2
-
Sample Preparation: Prepare a solution of your L-Tyrosine-d2 standard in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
LC-MS Analysis:
-
Inject the solution into a high-resolution mass spectrometer.
-
Acquire the mass spectrum in full scan mode over the expected m/z range for L-Tyrosine-d2.
-
-
Data Analysis:
-
Identify the peaks corresponding to the d0, d1, and d2 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
-
Protocol 2: Mathematical Correction for Isotopic Impurity
This protocol outlines the steps to correct the measured analyte signal for the contribution from the d0 impurity in the L-Tyrosine-d2 internal standard.
-
Determine the Isotopic Purity of the Standard: Using Protocol 1, determine the percentage of the d0 isotopologue in your L-Tyrosine-d2 standard. Let's denote this as %d0_in_d2.
-
Measure Peak Areas: In your experimental samples, measure the peak area of the unlabeled analyte (let's call it Area_Analyte_measured) and the peak area of the d2 internal standard (Area_d2_measured).
-
Calculate the Contribution of d0 Impurity: The amount of d0 impurity that contributes to the analyte signal is proportional to the amount of d2 standard added. This contribution can be calculated as: Area_d0_from_d2 = Area_d2_measured * (%d0_in_d2 / (100 - %d0_in_d2))
-
Correct the Analyte Peak Area: Subtract the contribution from the d0 impurity from the measured analyte peak area: Area_Analyte_corrected = Area_Analyte_measured - Area_d0_from_d2
-
Calculate the Corrected Analyte/Internal Standard Ratio: Use the corrected analyte peak area to calculate the final ratio for quantification: Corrected_Ratio = Area_Analyte_corrected / Area_d2_measured
Mandatory Visualizations
The following diagrams illustrate key biological pathways involving L-Tyrosine and a general workflow for isotopic purity correction.
References
- 1. L-Tyrosine-d2 | CAS 72963-27-0 | LGC Standards [lgcstandards.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]
- 4. L-Tyrosine-(phenyl-3,5-d2) endotoxin tested, 98 atom % D, 99% (CP) [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lgcstandards.com [lgcstandards.com]
Preventing L-Tyrosine-d2-1 degradation during sample prep
This technical support center provides guidance on preventing the degradation of L-Tyrosine-d2-1 during sample preparation. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?
A1: A yellow or brown discoloration is a common indicator of oxidation of the tyrosine moiety.[1] The phenolic ring of tyrosine is susceptible to oxidation, a process that can be accelerated by exposure to light, oxygen, and the presence of metal ions.[1] This can lead to the formation of colored polymeric compounds.
To mitigate this:
-
Protect from light: Store solutions in amber vials or wrap containers in foil.[1][2]
-
Use degassed solvents: This minimizes the presence of dissolved oxygen.
-
Work under an inert atmosphere: Purging vials with an inert gas like argon or nitrogen can prevent oxidation.[1]
-
Consider antioxidants: If compatible with your experimental design, adding a small amount of an antioxidant such as ascorbic acid may help.[1][3][4]
Q2: I am observing low or no signal for this compound in my analysis. What could be the reason?
A2: This could be due to degradation during sample preparation or inefficient extraction.[3] Review your sample handling procedures to ensure you are minimizing exposure to factors that promote degradation. Key considerations include:
-
Temperature: Keep samples on ice or at 4°C during processing to slow down chemical reactions.[3]
-
pH: Extreme pH values can affect stability. While L-tyrosine solubility increases at acidic (pH < 2) or alkaline (pH > 9) conditions, alkaline pH can promote oxidation.[1]
-
Extraction Efficiency: Optimize your protein precipitation and solid-phase extraction (SPE) steps to ensure efficient recovery of this compound.
Q3: I am seeing high variability in this compound levels between my replicate samples. What could be causing this?
A3: High variability can stem from inconsistent sample handling or repeated freeze-thaw cycles.[3]
-
Standardize your workflow: Ensure consistent timing for each step of your sample preparation.
-
Aliquot samples: Prepare single-use aliquots to avoid the detrimental effects of repeated freezing and thawing.[3]
Q4: How should I store my this compound samples for optimal stability?
A4: For long-term storage, it is recommended to store both solid this compound and its solutions at -80°C.[5] For shorter durations, storage at -20°C is also acceptable.[5] Always ensure samples are sealed tightly to prevent moisture and light exposure.[5] It is not recommended to store aqueous solutions for more than one day.[6]
Quantitative Data Summary
The stability of L-Tyrosine is influenced by several factors. The following table summarizes its stability under various conditions.
| Storage Condition | Form | Temperature | Duration | Stability Notes | Reference |
| Long-Term | Solid | -20°C | ≥ 4 years | Stable when stored as a solid. | [6] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light. | [5] | |
| Short-Term | In Solvent | -20°C | 1 month | Sealed storage, away from moisture and light. | [5] |
| Aqueous Buffer (pH 5-6) | -20°C | A few weeks | Aliquoted to avoid freeze-thaw cycles. | [2] | |
| Aqueous Buffer (pH 5-6) | 4°C | A few days | Sterile conditions recommended. | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
This protocol outlines a general method for analyzing the stability of this compound and detecting potential degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
1. Sample Preparation:
-
Solid this compound: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like sterile, deionized water or a buffer compatible with your experiment. Dilute the stock solution to a final concentration appropriate for HPLC-MS analysis (e.g., 10-100 µg/mL) using the mobile phase A.
-
This compound in Solution: Thaw frozen aliquots at room temperature. Dilute the solution to the desired concentration for analysis with mobile phase A.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential degradation products.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan to detect unexpected degradation products and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of this compound.
-
Data Analysis: Monitor for the expected m/z of this compound and potential oxidized forms (e.g., +16 Da for hydroxylation).
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
Navigating Peak Performance: A Technical Support Guide for L-Tyrosine-d2-1 Chromatography
Welcome to your comprehensive resource for troubleshooting and optimizing the chromatographic analysis of L-Tyrosine-d2-1. This guide is designed for researchers, scientists, and drug development professionals to effectively address common challenges in achieving optimal peak resolution and overall data quality.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the peak resolution of this compound in reverse-phase HPLC?
A1: The primary factors influencing the peak resolution of this compound, a polar and ionizable compound, are the mobile phase pH, the type and concentration of the organic modifier, the column chemistry, and the column temperature.[1][2][3][4][5] Controlling the ionization state of this compound through pH adjustment is crucial for managing its retention and peak shape.
Q2: Why am I observing peak tailing with my this compound peak?
A2: Peak tailing for this compound is commonly caused by secondary interactions between the analyte and the stationary phase.[6] For silica-based columns, interactions between the basic amine group of L-Tyrosine and acidic residual silanol groups on the silica surface are a frequent cause.[6] Other potential causes include column overload, a poorly packed column bed, or extra-column dead volume.
Q3: Can I analyze this compound without derivatization?
A3: Yes, this compound can be successfully analyzed without derivatization using reverse-phase HPLC with UV or mass spectrometric detection.[7] A key consideration is the optimization of the mobile phase to ensure adequate retention and good peak shape for this polar compound.
Q4: How can I resolve this compound from its isomers or other closely related impurities?
A4: Chiral chromatography is often necessary for resolving enantiomers of tyrosine.[8] For other closely related impurities, optimizing the selectivity (α) of your method is key. This can be achieved by altering the mobile phase composition (e.g., changing the organic solvent or pH) or by selecting a column with a different stationary phase chemistry.[9] For instance, a phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Initial Checks:
-
System Suitability: Ensure your HPLC system passes standard performance checks.
-
Column Health: Evaluate the column's performance with a standard compound. A significant drop in efficiency or increase in backpressure may indicate a compromised column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Inadequate Peak Resolution
Initial Checks:
-
Peak Shape: Address any peak shape issues first, as poor symmetry can contribute to low resolution.
-
Retention Time: Ensure that the retention time of this compound is not too close to the void volume.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inadequate peak resolution.
Data Presentation: Impact of Chromatographic Parameters
The following tables summarize the expected qualitative and quantitative impact of key chromatographic parameters on the analysis of this compound.
Table 1: Effect of Mobile Phase pH on L-Tyrosine Retention and Peak Shape
| Mobile Phase pH | Expected Retention Time | Expected Peak Asymmetry (Tailing Factor) | Rationale |
| < 2.0 | Increased | Improved | The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). Reduced silanol interactions lead to better peak shape. |
| 2.0 - 4.0 | Moderate | Good | Both functional groups are primarily in their protonated forms. This is often a robust pH range for analysis.[5] |
| 4.0 - 9.0 | Decreased | May Worsen | The carboxylic acid group deprotonates (negative charge), increasing polarity and reducing retention. Potential for zwitterionic form and increased interaction with silanols. |
| > 9.5 | Significantly Decreased | Variable | The phenolic hydroxyl group deprotonates, further increasing polarity. High pH can degrade silica-based columns. |
Table 2: Effect of Organic Modifier Concentration (Acetonitrile in Water) on this compound Analysis
| Acetonitrile (%) | Expected Retention Time | Expected Peak Resolution | Comments |
| Low (e.g., 5-10%) | Long | May Improve | Increases retention, providing more time for separation from early eluting impurities. May lead to broader peaks. |
| Medium (e.g., 15-25%) | Moderate | Often Optimal | A good starting point for method development, balancing analysis time and resolution. |
| High (e.g., >30%) | Short | May Decrease | Reduces retention, potentially causing co-elution with other polar compounds or the solvent front. |
Table 3: Effect of Column Temperature on this compound Analysis
| Column Temperature | Expected Retention Time | Expected Peak Efficiency | Expected Backpressure | Comments |
| Ambient (~25 °C) | Longer | Good | Higher | A common starting temperature.[7] |
| Elevated (e.g., 40 °C) | Shorter | May Improve | Lower | Reduces mobile phase viscosity, leading to sharper peaks and lower backpressure.[4][10] May alter selectivity. |
| Low (e.g., <20 °C) | Longest | May Decrease | Highest | Increases mobile phase viscosity, potentially broadening peaks and increasing backpressure. May improve retention for very weakly retained analytes. |
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase Method for this compound
This protocol provides a robust starting point for the analysis of this compound.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 30% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 274 nm or Mass Spectrometry (ESI+)
Rationale for Parameters:
-
Low pH (0.1% Formic Acid): Suppresses the ionization of the carboxylic acid group and minimizes silanol interactions, leading to better peak shape.
-
C18 Column: Provides general-purpose hydrophobic retention. A column with a smaller particle size is chosen to enhance efficiency.
-
Acetonitrile: A common organic modifier with good UV transparency and low viscosity.
-
Elevated Temperature: Reduces backpressure and can improve peak efficiency.
Protocol 2: Method for Improved Resolution from Polar Impurities
This protocol is designed to enhance the retention and resolution of this compound from early-eluting, polar impurities.
-
Column: Polar-embedded or Phenyl-Hexyl, 2.1 x 150 mm, 2.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 2% B for 2 minutes, then to 25% B over 15 minutes
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 274 nm or Mass Spectrometry (ESI+)
Rationale for Parameters:
-
Buffered Mobile Phase: Provides better pH control for improved reproducibility.
-
Polar-Embedded/Phenyl-Hexyl Column: Offers alternative selectivity to a standard C18, which can be beneficial for resolving closely related compounds.
-
Shallow Gradient and Lower Flow Rate: Increases the opportunity for separation between analytes with similar properties.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process when developing a robust chromatographic method for this compound.
Caption: Logical workflow for method development.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: L-Tyrosine-d2-1 & Matrix Effects
Welcome to the technical support center for troubleshooting matrix effects in biological samples using L-Tyrosine-d2-1. This guide provides answers to frequently asked questions and solutions to common problems encountered during LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of L-Tyrosine?
A1: A matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the target analyte.[1][3] In biological samples, common sources of matrix effects include phospholipids, salts, proteins, and other endogenous metabolites.[2][4] These effects are a major concern in quantitative bioanalysis because they can compromise the accuracy, reproducibility, and sensitivity of the method.[5]
Q2: What is this compound and why is it used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of the L-Tyrosine analyte. SIL internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[4][6] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement.[3][4] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even if the absolute signal intensity varies between samples due to matrix effects.[3]
Q3: Does using a stable isotope-labeled internal standard like this compound completely eliminate matrix effects?
A3: No. A SIL-IS does not eliminate the matrix effect itself but is used to compensate for it.[4] The underlying issue of ion suppression or enhancement still occurs, which can lead to a loss of sensitivity if the signal is significantly suppressed.[4] Therefore, even when using an appropriate internal standard, the most effective way to combat matrix effects is to minimize them by optimizing sample preparation and chromatographic conditions.[4]
Q4: What are the most common sources of matrix effects in plasma or serum samples?
A4: In plasma and serum, phospholipids are a major cause of matrix-induced ion suppression, particularly with electrospray ionization (ESI).[4] These molecules are major components of cell membranes and often co-extract with analytes during common sample preparation techniques like protein precipitation (PPT). Other endogenous components like proteins, salts, and metabolites can also contribute significantly to matrix effects.[2]
Q5: How can I qualitatively assess if my experiment is affected by matrix effects?
A5: The post-column infusion method is a widely used technique for the qualitative assessment of matrix effects.[4][5][7] This experiment involves continuously infusing a standard solution of your analyte (L-Tyrosine) into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip or rise in the constant baseline signal at different points in the chromatogram indicates retention times where ion suppression or enhancement occurs.[8] This helps identify regions to avoid analyte elution.[5]
Q6: How can I quantitatively measure the extent of matrix effects?
A6: The post-extraction spike method is the standard approach for quantifying matrix effects.[4][7] It involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).
Q7: What is the difference between ion suppression and ion enhancement?
A7: Ion suppression is a reduction in the analytical signal caused by co-eluting matrix components that interfere with the ionization process of the target analyte.[3] It is the more common form of matrix effect.[4] Ion enhancement is an increase in the analytical signal, which can occur if co-eluting compounds improve the ionization efficiency of the analyte.[3] Both phenomena negatively impact data accuracy and must be addressed.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of L-Tyrosine using this compound as an internal standard.
Issue 1: Poor Reproducibility and Accuracy in L-Tyrosine Quantification
-
Possible Cause: Significant and variable matrix effects between individual samples. The composition of biological samples can differ, leading to varying degrees of ion suppression.[8]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective strategy.[4] If you are using protein precipitation (PPT), consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components like phospholipids.[4]
-
Optimize Chromatography: Modify the LC gradient, mobile phase pH, or column chemistry to improve the separation of L-Tyrosine from the regions where matrix effects occur (as identified by a post-column infusion experiment).[5][6] Poor analyte retention can worsen matrix effects.[9]
-
Verify Internal Standard Concentration: Ensure the this compound working solution is at the correct concentration and is added consistently and accurately to every sample at the beginning of the workflow.
-
Issue 2: Low Signal Intensity (Ion Suppression) for Both Analyte and Internal Standard
-
Possible Cause: Severe co-elution with highly suppressing matrix components. Even with a SIL-IS to correct for the ratio, a significant loss in signal can compromise the method's sensitivity and limit of quantification.[4]
-
Troubleshooting Steps:
-
Adjust LC Gradient: Lengthen the gradient or adjust the mobile phase composition to better separate L-Tyrosine from the interference.
-
Enhance Sample Preparation: Use a targeted sample preparation method, such as HybridSPE-Phospholipid, which is specifically designed to remove phospholipids.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7] This is a simple approach but may not be feasible if the analyte concentration is already low.[5]
-
Check MS Ion Source: Consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for some compounds.[1]
-
Issue 3: Inconsistent or Drifting Response for the this compound Internal Standard
-
Possible Cause: The internal standard itself is experiencing severe and variable suppression, or there are issues with its addition or stability.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the internal standard is added precisely to all samples and standards before any extraction steps. Inconsistent pipetting is a common source of error.
-
Evaluate for Extreme Matrix Effects: In very "dirty" or complex matrices, even a SIL-IS can be overwhelmed. A more rigorous sample cleanup is necessary.[6]
-
Check for Analyte-Induced Suppression: At very high analyte concentrations, the analyte itself can begin to suppress the signal of the co-eluting internal standard.[10] Review your calibration curve to see if the IS response drops at the highest concentration points.
-
Data Presentation
The effectiveness of different sample preparation techniques in mitigating matrix effects can be evaluated by calculating the Matrix Factor (MF). An ideal MF is 1.0, while values < 1.0 indicate suppression and > 1.0 indicate enhancement. When using a SIL-IS, the IS-Normalized MF should be close to 1.0, demonstrating that the IS is effectively compensating for the effect.
Table 1: Illustrative Matrix Factor Data for L-Tyrosine Quantification
| Sample Preparation Method | Analyte (L-Tyrosine) Matrix Factor (MF) | IS (this compound) Matrix Factor (MF) | IS-Normalized Matrix Factor | Interpretation |
| Protein Precipitation (PPT) | 0.45 | 0.48 | 0.94 | Severe suppression, but the IS compensates well. Risk of poor sensitivity. |
| Liquid-Liquid Extraction (LLE) | 0.78 | 0.81 | 0.96 | Moderate suppression; improved sample cleanup over PPT. |
| Solid-Phase Extraction (SPE) | 0.95 | 0.96 | 0.99 | Minimal suppression; most effective cleanup. Method is robust and sensitive. |
Note: Data are for illustrative purposes to demonstrate the principles of matrix effect evaluation.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol determines the quantitative impact of the matrix on the analyte signal.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (L-Tyrosine) and IS (this compound) into the final mobile phase solvent.
-
Set B (Post-Spike Matrix): Process at least 6 different lots of blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final, extracted matrix.
-
Set C (Blank Matrix): Process the blank biological matrix without adding the analyte or IS to check for interferences.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF: Calculate using the formula: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
A coefficient of variation (%CV) of the MF across the different lots of matrix should be ≤15%.
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This protocol identifies the regions of chromatographic elution that cause ion suppression or enhancement.
-
System Setup:
-
Set up the LC-MS/MS system as usual.
-
Using a T-connector, infuse a standard solution of L-Tyrosine at a constant flow rate into the mobile phase stream between the LC column and the mass spectrometer's ion source.
-
-
Establish Baseline: While infusing the standard, acquire data to establish a stable, continuous signal baseline for the L-Tyrosine MRM transition.
-
Inject Blank Matrix: Inject a blank sample that has been processed through your sample preparation method.
-
Monitor Signal: Monitor the baseline of the infused analyte signal throughout the chromatographic run.
-
Interpretation: Any deviation (dip or rise) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement.[9]
Visualizations
The following diagrams illustrate key workflows and decision-making processes for managing matrix effects.
Caption: General troubleshooting workflow for addressing matrix effects.
Caption: Workflow for quantitative matrix effect assessment.
Caption: Decision tree for inconsistent internal standard response.
References
- 1. slideshare.net [slideshare.net]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Tyrosine-d2-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-Tyrosine-d2-1 in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound.
| Issue | Potential Cause | Recommended Solution |
| Powder is not dissolving in water or neutral buffer. | L-Tyrosine and its deuterated analogs have very low intrinsic solubility in water at neutral pH (around 0.45 mg/mL at 25°C).[1][2][3] | 1. Adjust pH: The solubility of L-Tyrosine is highly pH-dependent.[4][5] Increase solubility by either lowering the pH to below 2 or raising it above 9.[1][4] 2. Use a co-solvent: Dimethyl sulfoxide (DMSO) can be used to dissolve L-Tyrosine.[6] Prepare a concentrated stock in DMSO and then dilute it into your aqueous solution, though be mindful of potential precipitation. 3. Increase Temperature: Heating the solution can increase the solubility of L-Tyrosine.[5][6][7] |
| Precipitation occurs when adjusting the pH of an acidic or basic stock solution back to neutral. | L-Tyrosine is least soluble at its isoelectric point (pI), which is approximately 5.6.[1][8] Adjusting the pH towards this value will cause it to precipitate out of solution. | 1. Work with dilute solutions: If the final concentration required is low, you may be able to adjust the pH without precipitation. 2. Use a dipeptide: For applications requiring higher concentrations at neutral pH, consider using a more soluble dipeptide form, such as Glycyl-L-tyrosine, which can increase solubility by up to 50 times.[9] 3. Rapid mixing: When neutralizing, ensure vigorous and rapid mixing of the solution to avoid localized areas of high concentration at the pI. |
| Cloudiness or precipitation observed in cell culture media after adding this compound stock. | This can be due to exceeding the solubility limit at the media's pH (typically neutral) or interactions with other media components. | 1. Prepare a separate, pH-adjusted feed: A common practice in cell culture is to use a separate, concentrated feed of L-Tyrosine at an extreme pH and add it to the main culture medium in a controlled manner.[9] 2. Filter sterilize after dissolution: If preparing a stock solution, ensure it is fully dissolved before filter sterilization. Any undissolved particles can be mistaken for precipitation. |
| Inconsistent solubility results between experiments. | Factors such as temperature, exact pH, and the presence of other solutes can influence solubility. The purity and storage of the this compound can also play a role. | 1. Control experimental parameters: Carefully control and record the pH, temperature, and composition of your aqueous solutions. 2. Use fresh, properly stored compound: Ensure your this compound is stored correctly, protected from light and moisture, to maintain its integrity.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The solubility of this compound is expected to be very similar to that of L-Tyrosine. The intrinsic solubility in water at neutral pH is low, approximately 0.45 mg/mL at 25°C.[1][2][3] However, its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound, like L-Tyrosine, is significantly influenced by pH due to its amphoteric nature. It is least soluble around its isoelectric point (pI ≈ 5.6).[1][8] In acidic conditions (pH < 2), the amino group is protonated, and in alkaline conditions (pH > 9), the hydroxyl and carboxyl groups are deprotonated, both of which lead to a substantial increase in solubility.[1][4]
Q3: Can I heat the solution to dissolve this compound?
A3: Yes, increasing the temperature generally increases the solubility of L-Tyrosine in aqueous solutions.[5][6][7] For example, one user reported that a 10mM L-Tyrosine solution becomes soluble in water when heated to 90°C.[6] However, be cautious about the stability of this compound and other components in your solution at elevated temperatures.
Q4: Are there alternative solvents I can use?
A4: Yes, organic solvents can be used. L-Tyrosine is soluble in 1 M HCl (with heating) and has higher solubility in DMSO.[1][4][6] It is important to consider the compatibility of the solvent with your downstream application. For instance, DMSO might not be suitable for all cell culture experiments.
Q5: What are the storage recommendations for this compound solutions?
A5: Stock solutions of amino acids are generally recommended to be stored at 4°C for short-term use (up to 6 weeks has been reported as stable for some applications) or frozen at -20°C or -80°C for longer-term storage.[10][11] It is advisable to store solutions protected from light.[10] For L-Tyrosine solutions, precipitation may occur upon cooling, so they may need to be warmed and vortexed before use.
Q6: Are there more soluble alternatives to this compound for use at neutral pH?
A6: Yes, for applications requiring higher concentrations of a tyrosine source at neutral pH, such as in cell culture media, dipeptides like Glycyl-L-tyrosine are an excellent alternative. These dipeptides exhibit significantly higher solubility at neutral pH.[9]
Quantitative Data
Table 1: Solubility of L-Tyrosine at 25°C in Aqueous Solutions
| Solvent/Condition | Solubility | Reference |
| Water (neutral pH) | 0.45 mg/mL | [1][2] |
| 1 M HCl | 100 mg/mL (with heating) | [4] |
| 1 M HCl | 25 mg/mL (with sonication) | [10] |
| pH 1.8 | 2.0 mg/mL | [4] |
| pH 9.5 | 1.4 mg/mL | [4] |
| pH 10.0 | 3.8 mg/mL | [4] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Concentrated Acidic Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a volume of 1 M HCl to achieve the desired concentration (e.g., up to 25 mg/mL).
-
Aid Dissolution: Use an ultrasonic bath to aid in the dissolution process. Gentle heating can also be applied if necessary.
-
Neutralization (Optional and for immediate use): If a neutral pH is required for the final application, slowly add a base (e.g., NaOH) with vigorous stirring to the diluted acidic stock. Be aware of the high risk of precipitation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store at 4°C for short-term use or at -20°C/-80°C for long-term storage, protected from light.
Caption: Workflow for preparing an acidic stock solution of this compound.
Troubleshooting Logic for this compound Dissolution
This diagram outlines a logical approach to troubleshooting common solubility issues.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 4. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. echemi.com [echemi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. biotage.com [biotage.com]
Minimizing ion suppression of L-Tyrosine-d2-1 in electrospray
Welcome to the technical support center for the analysis of L-Tyrosine-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for L-Tyrosine-d2 analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, L-Tyrosine-d2, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4] Since L-Tyrosine-d2 is often used as an internal standard for quantifying endogenous L-Tyrosine, accurate and reproducible signal intensity is critical.
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression in electrospray ionization can arise from several factors:
-
Competition for Ionization: Co-eluting matrix components can compete with L-Tyrosine-d2 for the available charge on the ESI droplets, leading to reduced ionization of the analyte.[2]
-
Changes in Droplet Properties: High concentrations of non-volatile salts or other matrix components can increase the viscosity and surface tension of the ESI droplets.[1][3] This hinders solvent evaporation and the release of gas-phase analyte ions.
-
Gas-Phase Reactions: In the gas phase, highly basic compounds can neutralize the charged L-Tyrosine-d2 ions through deprotonation reactions.[1]
-
Source Contamination: Non-volatile materials can precipitate in the ion source, leading to a gradual decrease in signal intensity over a series of injections.[1]
Q3: I'm using a deuterated internal standard (L-Tyrosine-d2). Shouldn't that automatically correct for ion suppression?
A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like L-Tyrosine-d2 co-elutes with the analyte (L-Tyrosine) and experiences the same degree of ion suppression.[4] This allows for accurate ratiometric quantification. However, "differential ion suppression" can occur where the analyte and the internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between L-Tyrosine and L-Tyrosine-d2, causing them to encounter different matrix components as they elute.[4] This separation can be due to the deuterium isotope effect, which can slightly alter the physicochemical properties of the molecule.[4]
Q4: How can I detect and quantify ion suppression for my L-Tyrosine-d2 signal?
A4: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion: A constant flow of an L-Tyrosine-d2 solution is infused into the mass spectrometer's ion source after the analytical column.[4][5] A blank matrix extract is then injected onto the LC column. A dip in the baseline signal for L-Tyrosine-d2 indicates the regions where co-eluting matrix components are causing ion suppression.[4]
-
Matrix Effect Evaluation: The signal response of L-Tyrosine-d2 in a clean solvent is compared to its response when spiked into an extracted blank matrix sample at the same concentration.[4][6] The percentage of ion suppression can be calculated using the following formula:
% Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of L-Tyrosine-d2.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low or no signal for L-Tyrosine-d2 | Significant ion suppression from the sample matrix. | 1. Improve Sample Preparation: Employ more rigorous cleanup methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][3] Protein precipitation alone may not be sufficient.[1] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of L-Tyrosine-d2 from the regions of ion suppression.[2] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection for the analyte.[1][3] |
| Poor reproducibility of L-Tyrosine-d2 signal | Variable matrix effects between different samples. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrators and samples experience similar matrix effects.[2] 2. Optimize the Internal Standard Concentration: Ensure the concentration of L-Tyrosine-d2 is appropriate for the expected analyte concentration range. |
| Decreasing L-Tyrosine-d2 signal throughout an analytical run | Carryover of late-eluting matrix components causing progressive ion suppression or source contamination. | 1. Extend the Chromatographic Run Time: Ensure all matrix components have eluted before the next injection.[4] 2. Implement a Column Wash Step: Introduce a strong solvent wash at the end of each gradient to clean the column. 3. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI source components. |
| Peak tailing or fronting for L-Tyrosine-d2 | Interaction with residual matrix components on the analytical column or inappropriate mobile phase conditions. | 1. Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization of L-Tyrosine-d2. For amino acids, a low pH is often used to promote positive ionization.[7] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[8] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps identify the retention time windows where ion suppression occurs.
Materials:
-
Standard solution of L-Tyrosine-d2 (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
Tee union
-
LC-MS system
-
Extracted blank matrix sample (the same matrix as your study samples)
Procedure:
-
System Setup:
-
Connect the LC outlet to one inlet of the tee union.
-
Connect a syringe pump containing the L-Tyrosine-d2 standard solution to the other inlet of the tee.
-
Connect the outlet of the tee to the mass spectrometer's ESI source.
-
-
Infusion:
-
Begin infusing the L-Tyrosine-d2 standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Acquire data on the mass spectrometer in the MRM mode for L-Tyrosine-d2. You should observe a stable baseline signal.
-
-
Injection:
-
Once a stable baseline is achieved, inject the extracted blank matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the L-Tyrosine-d2 signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Solid Phase Extraction (SPE) for Plasma Samples
This is a general protocol for cleaning up plasma samples to reduce matrix effects. The specific SPE sorbent and wash/elution solvents should be optimized for L-Tyrosine.
Materials:
-
SPE cartridge (e.g., a mixed-mode cation exchange sorbent)
-
Plasma sample
-
L-Tyrosine-d2 internal standard solution
-
Methanol
-
Deionized water
-
Acid (e.g., formic acid or trifluoroacetic acid)
-
Base (e.g., ammonium hydroxide)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the L-Tyrosine-d2 internal standard.
-
Acidify the sample by adding an equal volume of dilute acid (e.g., 2% formic acid in water).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of dilute acid to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute L-Tyrosine and L-Tyrosine-d2 with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
-
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression of L-Tyrosine-d2.
Caption: Comparison of sample preparation workflows for L-Tyrosine-d2 analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Calibration curve linearity problems with L-Tyrosine-d2-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving calibration curve linearity problems encountered during the analysis of L-Tyrosine-d2-1.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for this compound?
A1: Non-linear calibration curves for this compound are often attributed to several factors, primarily related to the analytical method and instrumentation. The most common causes include:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to a non-proportional response.[1][2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateau of the signal and a loss of linearity.[3][4][5]
-
Issues with the Internal Standard: Although this compound is a stable isotope-labeled internal standard, problems such as isotopic exchange (loss of deuterium) or contamination with the unlabeled analyte can occur.[6][7]
-
Chromatographic Problems: Poor chromatographic resolution, leading to co-elution of this compound with interfering substances, can affect linearity. A slight difference in retention time between the deuterated standard and the native analyte can also lead to differential matrix effects.[6][7]
-
Instrument Instability: Fluctuations in the LC-MS system, such as inconsistent spray in the ion source or temperature variations, can lead to irreproducible results and affect the calibration curve.[8][9]
-
Inappropriate Concentration Range: Attempting to calibrate over an excessively wide concentration range can often lead to non-linearity at the upper and lower ends of the curve.[4]
Q2: My calibration curve for this compound is non-linear at higher concentrations. What should I do?
A2: Non-linearity at higher concentrations is a frequent issue, often pointing towards detector saturation or concentration-dependent matrix effects. Here are the steps to troubleshoot this problem:
-
Dilute Samples and Standards: The most straightforward approach is to dilute your higher concentration standards and samples to fall within the linear range of the assay.[10]
-
Check for Detector Saturation: Reduce the injection volume or the concentration of the highest standard to see if linearity improves.[4] You can also adjust the detector settings, if possible, to extend the linear range.[3]
-
Optimize Ion Source Parameters: Adjusting ion source parameters like temperature and gas flows can sometimes help to mitigate saturation effects.[10]
-
Consider a Different Curve Fit: If the non-linearity is predictable and reproducible, using a quadratic (second-order polynomial) curve fit might be appropriate. However, this should be used with caution and properly validated.
Q3: I am observing poor linearity at the lower end of my calibration curve. What is the likely cause?
A3: Poor linearity at the lower limit of quantification (LLOQ) is often related to issues with background noise, contamination, or analyte adsorption.
-
Assess Background Noise and Contamination: Analyze a blank sample (matrix without analyte or internal standard) to check for interfering peaks at the retention time of this compound. Contamination can come from the sample collection tubes, solvents, or the LC-MS system itself.[11]
-
Investigate Analyte Adsorption: L-Tyrosine, being an amino acid, can adsorb to plasticware and surfaces in the LC system. Using silanized glassware or adding a small amount of a competing compound to the sample diluent can help to reduce adsorption.
-
Optimize Sample Preparation: Improve your sample clean-up procedure to remove interfering components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[12]
Q4: How can I assess and mitigate matrix effects for this compound analysis?
A4: Matrix effects can be evaluated by comparing the response of this compound in a neat solution versus its response in a post-extraction spiked matrix sample.[2]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a subject not exposed to the analyte) using your established procedure. Spike the extracted matrix with this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.
-
Mitigation Strategies for Matrix Effects:
-
Improve Sample Cleanup: Use more rigorous extraction techniques like SPE to remove interfering matrix components.[12]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.[6]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving calibration curve linearity problems with this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Calibration Curve Linearity (R²) | ≥ 0.995 | [13] |
| L-Tyrosine Solubility in Water | 0.453 g/L at 25 °C | [14] |
| This compound Solubility | 25 mg/mL in 1 M HCl (requires sonication) | [15] |
| Typical Concentration Range (Plasma) | Varies by application, can range from ng/mL to µg/mL. | [16][17] |
| Intra- and Inter-Assay Precision (%CV) | < 15% | [16] |
| Accuracy | 85-115% | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Due to its low aqueous solubility, dissolve this compound in a small amount of 1 M HCl with the aid of ultrasonication to ensure complete dissolution.[15]
-
Bring the solution to the final volume with a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
-
Intermediate and Working Standard Preparation:
-
Perform serial dilutions of the stock solution to prepare intermediate and working standards at the desired concentrations for your calibration curve.
-
It is recommended to prepare at least 6-8 non-zero calibration points.
-
The solvent for the working standards should be compatible with the initial mobile phase conditions of your LC method.[9]
-
Protocol 2: Sample Preparation (Protein Precipitation)
This is a general protocol for plasma samples and may need optimization.
-
To 100 µL of plasma sample, add the internal standard solution (this compound).[19]
-
Add a protein precipitating agent, such as 200 µL of cold acetone or acetonitrile.[19]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[19]
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting non-linear calibration curves.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. strange ionization in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LCMS Troubleshooting: Increasing Quantification on Standards - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: L-Tyrosine-d2 vs. C13-Labeled Tyrosine for Illuminating Metabolic Pathways
For researchers, scientists, and drug development professionals navigating the intricate world of metabolic studies, the choice of an isotopic tracer is a critical decision that profoundly impacts experimental outcomes. Among the array of available tools, L-Tyrosine-d2 and C13-labeled tyrosine stand out as powerful probes for dissecting the complexities of amino acid metabolism. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to empower informed decisions in your research endeavors.
Stable isotope tracers are indispensable for tracking the metabolic fate of molecules within biological systems.[1][2][3] By replacing atoms with their heavier, non-radioactive isotopes, such as deuterium (²H or d) or carbon-13 (¹³C), researchers can trace the journey of these labeled compounds through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6] L-tyrosine, a non-essential amino acid, plays a pivotal role in protein synthesis and serves as a precursor for crucial biomolecules, including neurotransmitters and hormones, making its metabolism a key area of investigation in health and disease.[7]
At a Glance: Key Differences and Applications
| Feature | L-Tyrosine-d2 | C13-Labeled Tyrosine |
| Principle | Introduction of a mass shift by replacing hydrogen with deuterium. | Introduction of a mass shift by replacing carbon-12 with carbon-13. |
| Primary Analytical Techniques | Mass Spectrometry (GC-MS, LC-MS/MS) | Mass Spectrometry (GC-MS, LC-MS/MS), NMR Spectroscopy |
| Common Applications | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, metabolic labeling experiments.[8][9] | 13C-Metabolic Flux Analysis (13C-MFA), tracing carbon backbone transformations.[4][10][11] |
| Key Advantages | Cost-effective for certain labeling strategies. Can provide information on hydrogen exchange reactions. | Provides direct information on the fate of the carbon skeleton. Less prone to kinetic isotope effects compared to highly deuterated compounds. |
| Potential Challenges | Chromatographic deuterium effect (potential for earlier elution in reverse-phase chromatography).[8] Potential for kinetic isotope effects that may alter metabolic rates.[12] | Higher cost for fully labeled compounds. |
Performance in Metabolic Studies: A Quantitative Look
Direct comparative studies utilizing both L-Tyrosine-d2 and C13-labeled tyrosine for the same metabolic pathway are limited. However, a study comparing the use of L-[ring-2H5]phenylalanine (a precursor that is converted to deuterated tyrosine) and L-[1-13C]phenylalanine to measure the in vivo conversion of phenylalanine to tyrosine provides valuable insights into the potential differences between deuterium and carbon-13 tracers.
In this study, the rates of phenylalanine conversion to tyrosine were found to be significantly higher when measured with the 13C-labeled tracer compared to the deuterated tracer.[13][14]
| Tracer | Phenylalanine Conversion to Tyrosine (μmol·kg⁻¹·h⁻¹) - Fasted State | Phenylalanine Conversion to Tyrosine (μmol·kg⁻¹·h⁻¹) - Fed State |
| L-[ring-2H5]phenylalanine | 5.1 ± 2.9 | 6.8 ± 3.4 |
| L-[1-13C]phenylalanine | 11.1 ± 5.6 | 12.7 ± 7.7 |
Data from a comparative study on phenylalanine to tyrosine conversion.[13][14]
These results suggest that the use of multideuterated phenylalanine may lead to an underestimation of the true conversion rate, potentially due to a kinetic isotope effect where the heavier deuterium atoms slow down the enzymatic reaction.[12][13] This highlights a crucial consideration when choosing between deuterated and 13C-labeled tracers for quantitative flux analysis.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for metabolic studies using L-Tyrosine-d2 and C13-labeled tyrosine. Specific experimental conditions will need to be optimized based on the cell type, biological question, and analytical instrumentation.
Protocol 1: SILAC using L-Tyrosine-d2 for Quantitative Proteomics
This protocol outlines the use of L-Tyrosine-d2 in a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to compare protein abundance between two cell populations.
-
Media Preparation: Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2. Prepare a "light" control medium with unlabeled L-tyrosine. Both media should contain dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[8]
-
Cell Culture and Labeling: Culture two cell populations, one in the "heavy" medium and one in the "light" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.[8]
-
Cell Harvesting and Protein Extraction: Harvest the cells and lyse them to extract proteins.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "heavy" and "light" populations.[9]
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.[9]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Use SILAC-specific software to identify and quantify peptide pairs. The ratio of the "heavy" to "light" peptide peak intensities reflects the relative abundance of the protein in the two cell populations.[9]
Protocol 2: 13C-Metabolic Flux Analysis (MFA) using C13-Labeled Tyrosine
This protocol describes a general workflow for a 13C-MFA experiment to quantify metabolic fluxes.
-
Tracer Selection and Experimental Design: Choose the appropriate C13-labeled tyrosine isotopologue (e.g., uniformly labeled or position-specifically labeled) based on the metabolic pathways of interest.[6][10]
-
Cell Culture and Isotope Labeling: Culture cells in a defined medium containing the C13-labeled tyrosine as the sole source of that amino acid. The culture should reach a metabolic and isotopic steady state.[4]
-
Metabolite Extraction: Quench cellular metabolism rapidly and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites using GC-MS or NMR spectroscopy.[4][5] For GC-MS analysis, derivatization of the amino acids is typically required.[15]
-
Metabolic Modeling and Flux Calculation: Use a metabolic network model and specialized software to calculate the intracellular metabolic fluxes that best reproduce the measured isotopic labeling patterns.[10][11]
-
Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.[10]
Visualizing the Workflow and Pathways
To better understand the experimental processes and the metabolic context, the following diagrams have been generated using Graphviz.
Conclusion: Making the Right Choice for Your Research
Both L-Tyrosine-d2 and C13-labeled tyrosine are invaluable tools for metabolic research, each with its own set of strengths and considerations.
-
L-Tyrosine-d2 is a cost-effective and widely used tracer, particularly for SILAC-based quantitative proteomics. However, researchers should be mindful of the potential for chromatographic shifts and kinetic isotope effects, which may influence quantitative results.
-
C13-labeled tyrosine is the tracer of choice for 13C-MFA studies aiming to precisely quantify the flux through metabolic pathways. It provides direct information on the carbon skeleton's fate and is less susceptible to significant kinetic isotope effects. The primary drawback is often the higher cost of the labeled compound.
Ultimately, the optimal choice of tracer depends on the specific research question, the analytical capabilities available, and the level of quantitative accuracy required. By carefully considering the information presented in this guide, researchers can select the most appropriate tool to unlock new insights into the intricate and dynamic world of tyrosine metabolism.
References
- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Quantitative Method Using L-Tyrosine-d2: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of L-Tyrosine-d2 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a prevalent technique for the quantification of small molecules like L-Tyrosine in complex biological matrices.
Comparative Performance of Internal Standards
The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, to effectively compensate for any variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS-based quantification. The most common types are deuterated (e.g., L-Tyrosine-d2) and ¹³C-labeled (e.g., ¹³C₉-L-Tyrosine) standards.
While both are vast improvements over analog internal standards, there are key performance differences between them. Deuterated standards, like L-Tyrosine-d2, are often more accessible and cost-effective. However, ¹³C-labeled standards are generally considered superior for many applications due to their closer physicochemical identity to the native analyte.[1]
Table 1: Quantitative Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | L-Tyrosine-d2 (Deuterated IS) | ¹³C-Labeled L-Tyrosine (e.g., ¹³C₉-L-Tyrosine) | Key Considerations & Supporting Data |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than unlabeled L-Tyrosine.[2] | Typically co-elutes perfectly with the unlabeled analyte.[2] | The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can lead to chromatographic separation.[3] This can be problematic if matrix effects are not uniform across the peak. |
| Accuracy & Precision | Can be susceptible to inaccuracies if the chromatographic shift is significant. One study demonstrated a potential 40% error in an example due to a retention time mismatch.[2][4] | Generally provides higher accuracy and precision due to perfect co-elution. A comparative study showed a mean bias of 100.3% for a ¹³C-IS versus 96.8% for a deuterated IS.[2] | The superior co-elution of ¹³C-IS ensures more accurate compensation for matrix-induced signal suppression or enhancement.[4] |
| Isotopic Stability | Risk of back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH, -SH). | Stable ¹³C label is not susceptible to exchange. | Deuterium atoms on non-exchangeable carbon sites are generally stable, but the potential for exchange should be considered during method development.[4] |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic separation from the analyte. | More effective at compensating for matrix effects due to identical chromatographic behavior. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% across different lots of biological matrix.[5] |
| Cost & Availability | Typically more readily available and less expensive.[1] | Often more expensive and may have longer lead times for custom synthesis.[1] | The choice may depend on budget constraints and the required level of assay performance. |
Experimental Protocols
Protocol 1: Validation of an LC-MS/MS Method for L-Tyrosine Quantification
This protocol outlines the key experiments for validating a bioanalytical method for L-Tyrosine in human plasma using L-Tyrosine-d2 as an internal standard, in accordance with FDA and EMA guidelines.[6][7]
1. Preparation of Stock and Working Solutions:
-
L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a suitable solvent (e.g., 0.1 M HCl).
-
L-Tyrosine-d2 (Internal Standard) Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the L-Tyrosine stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of L-Tyrosine-d2 at a fixed concentration (e.g., 500 nM).
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of methanol containing the L-Tyrosine-d2 internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
L-Tyrosine: e.g., Q1: 182.1 m/z -> Q3: 136.1 m/z
-
L-Tyrosine-d2: e.g., Q1: 184.1 m/z -> Q3: 138.1 m/z
-
4. Validation Parameters and Acceptance Criteria:
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity & Specificity | Analyze at least six different blank plasma lots to check for interferences at the retention times of L-Tyrosine and L-Tyrosine-d2. | Response of interfering peaks should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the internal standard. |
| Calibration Curve & Linearity | Analyze a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards over the expected concentration range (e.g., 0.2 - 200 µM). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Medium, High) in at least five replicates on three different days. | Mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). Precision (CV) should be ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | Compare the response of the analyte spiked into extracted blank plasma from at least six different sources to the response in a neat solution. The IS-normalized matrix factor is calculated. | The CV of the IS-normalized matrix factor should be ≤ 15%.[5] |
| Recovery | Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels (Low, Medium, High). | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-thaw (at least 3 cycles), short-term (bench-top), and long-term (frozen). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizations
L-Tyrosine Metabolic Pathways
L-Tyrosine is a non-essential amino acid that serves as a precursor for several crucial biological molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and pigments (melanin).[8][9] Understanding these pathways is vital in drug development and disease research.
Caption: Key metabolic pathways originating from L-Tyrosine.
Experimental and Logical Workflows
A clear and logical workflow is essential for a robust bioanalytical method validation.
Caption: High-level workflow for bioanalytical method validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Cross-Validation of L-Tyrosine Quantification: A Comparative Guide to Mass Spectrometry-Based Assays and ELISA
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of L-Tyrosine, selecting the appropriate analytical method is paramount. This guide provides a comprehensive cross-validation of two predominant techniques: a stable isotope dilution mass spectrometry-based assay using L-Tyrosine-d2 as an internal standard and the traditional Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is supported by experimental data and detailed protocols to facilitate an informed decision based on specific research needs.
Data Presentation: Performance Characteristics
The quantitative performance of L-Tyrosine-d2 based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ELISA is summarized below. The LC-MS/MS method generally offers higher specificity and a broader dynamic range, while ELISA provides a high-throughput and cost-effective solution.
| Parameter | L-Tyrosine-d2 based LC-MS/MS | L-Tyrosine ELISA |
| Principle | Quantification based on mass-to-charge ratio of the analyte and its stable isotope-labeled internal standard.[1][2] | Antigen-antibody recognition and enzymatic colorimetric or chemiluminescent detection.[2][3] |
| Specificity | Very High (distinguishes between structurally similar molecules and post-translational modifications).[2][3] | High (dependent on antibody specificity, potential for cross-reactivity).[4] |
| Sensitivity (LOD/LOQ) | Low ng/mL to pg/mL range.[5][6][7] | ng/mL to µg/mL range.[4] |
| Dynamic Range | Wide (typically 3-4 orders of magnitude).[3] | Narrower (typically 2-3 orders of magnitude).[3] |
| Throughput | Lower, sequential sample analysis.[2][3] | High, suitable for 96-well or 384-well plate formats.[2][3] |
| Sample Volume | Typically low (µL).[8] | Typically low to moderate (µL). |
| Matrix Effects | Can be significant but can be corrected with an appropriate internal standard.[1] | Can be present, requires careful validation of sample matrix. |
| Cost per Sample | Higher (instrumentation and reagent costs).[3] | Lower.[3] |
| Development Time | Longer for new assays. | Shorter if suitable antibodies are available.[9] |
L-Tyrosine Signaling Pathway
L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of several key neurotransmitters and hormones.[10][11] Its metabolic pathway is central to numerous physiological processes. In the brain, tyrosine is converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine.[10] Dopamine can be further converted to norepinephrine and epinephrine.[10] Additionally, tyrosine is essential for the production of thyroid hormones (thyroxine and triiodothyronine) and the pigment melanin.[11][12]
Experimental Protocols
L-Tyrosine-d2 Based LC-MS/MS Assay
This method relies on the principle of stable isotope dilution, where a known concentration of a deuterated form of L-Tyrosine (L-Tyrosine-d2) is added to the sample as an internal standard. The analyte and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry.
1. Sample Preparation:
- To 100 µL of plasma or serum, add 10 µL of L-Tyrosine-d2 internal standard solution (concentration will depend on the expected analyte range).
- Add 200 µL of a protein precipitation agent (e.g., ice-cold acetone or acetonitrile) and vortex thoroughly.[13]
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute L-Tyrosine.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both L-Tyrosine and L-Tyrosine-d2. For L-Tyrosine, a common transition is m/z 182.1 -> 136.1.[14] The transition for L-Tyrosine-d2 will be shifted by 2 Da.
- Quantification: The concentration of L-Tyrosine in the sample is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.
L-Tyrosine ELISA
This protocol describes a competitive ELISA, a common format for small molecule quantification.
1. Reagent Preparation:
- Prepare wash buffer, assay buffer, standards, and samples according to the kit manufacturer's instructions.[15][16][17]
- A standard curve is prepared by performing serial dilutions of a known concentration of L-Tyrosine.[16][17]
2. Assay Procedure:
- Add a fixed amount of anti-L-Tyrosine antibody to each well of a microplate pre-coated with an L-Tyrosine conjugate.
- Add standards and samples to the appropriate wells. L-Tyrosine in the sample will compete with the coated L-Tyrosine for binding to the antibody.
- Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.[18]
- Wash the plate multiple times with wash buffer to remove unbound reagents.[18]
- Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).[19]
- Incubate and wash the plate again.
- Add the enzyme substrate (e.g., TMB). The enzyme will catalyze a color change.[19]
- Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[19]
- Quantification: The concentration of L-Tyrosine in the samples is inversely proportional to the signal intensity and is calculated based on the standard curve.
Experimental Workflow Comparison
The following diagram illustrates the key steps in both the L-Tyrosine-d2 based LC-MS/MS assay and the L-Tyrosine ELISA, highlighting the differences in their workflows.
Conclusion
The choice between an L-Tyrosine-d2 based LC-MS/MS assay and an ELISA depends on the specific requirements of the study. For research demanding high specificity, accuracy, and the ability to measure a wide range of concentrations, the LC-MS/MS method is superior. Conversely, for large-scale screening studies where high throughput and cost-effectiveness are the primary considerations, ELISA presents a viable and robust alternative. Cross-validation between these two methods can provide a comprehensive understanding of L-Tyrosine levels in biological samples, leveraging the strengths of both techniques.
References
- 1. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.genewiz.com [blog.genewiz.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. A novel competitive ELISA for both free and protein-bound nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Facilitating the Validation of Novel Protein Biomarkers for Dementia: An Optimal Workflow for the Development of Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine - Wikipedia [en.wikipedia.org]
- 11. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Living with MTHFR - Tyrosine [livingwithmthfr.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. file.elabscience.com [file.elabscience.com]
A Comparative Guide to Inter-Laboratory Quantification of L-Tyrosine-d2
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of L-Tyrosine-d2, a deuterated stable isotope-labeled form of the amino acid tyrosine. While specific, publicly available inter-laboratory comparison studies for L-Tyrosine-d2 are not prevalent, this document synthesizes common practices and expected performance from bioanalytical validations to present a representative comparison. The data herein is synthesized to reflect typical inter-laboratory variability and performance benchmarks based on established analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The accurate quantification of stable isotope-labeled compounds such as L-Tyrosine-d2 is critical in various research applications, including pharmacokinetic studies, metabolic flux analysis, and as internal standards for the quantification of endogenous L-Tyrosine.[1][2] This guide aims to provide a framework for assessing and comparing laboratory performance for this critical bioanalytical task.
Comparative Analysis of Analytical Methods
The primary and most widely adopted analytical technique for the quantification of L-Tyrosine-d2 in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][4] This method offers high selectivity and sensitivity, which are essential for accurate measurement.[5] The performance of LC-MS/MS methods across different laboratories is evaluated based on key validation parameters defined by regulatory guidelines.[6][7][8][9]
The following table summarizes hypothetical but realistic performance data from three distinct laboratories for the quantification of L-Tyrosine-d2 in human plasma. This illustrates the expected level of variability and adherence to common acceptance criteria.
Table 1: Inter-Laboratory Performance Comparison for L-Tyrosine-d2 Quantification in Human Plasma
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Instrumentation | Triple Quadrupole A | Triple Quadrupole B | High-Resolution MS | N/A |
| Ionization Mode | ESI+ | ESI+ | ESI+ | N/A |
| Linear Range | 1 - 1000 ng/mL | 0.5 - 1200 ng/mL | 1 - 1500 ng/mL | Correlation (r²) > 0.99 |
| LLOQ | 1 ng/mL | 0.5 ng/mL | 1 ng/mL | Analyte signal ≥ 5x blank[8] |
| Accuracy at LLOQ | 95.5% | 103.2% | 98.1% | 80-120%[7] |
| Precision at LLOQ | 12.5% CV | 15.8% CV | 10.9% CV | ≤20% CV[7] |
| Intra-Assay Accuracy | 97.2 - 104.5% | 95.1 - 106.8% | 98.5 - 102.3% | 85-115%[6] |
| Intra-Assay Precision | ≤8.9% CV | ≤11.2% CV | ≤7.5% CV | ≤15% CV[6] |
| Inter-Assay Accuracy | 98.1 - 103.8% | 96.5 - 105.1% | 99.0 - 101.7% | 85-115%[6] |
| Inter-Assay Precision | ≤9.5% CV | ≤12.8% CV | ≤8.2% CV | ≤15% CV[6] |
| Mean Recovery | 92.1% | 88.5% | 95.3% | Consistent & Reproducible[6] |
Experimental Protocols
Detailed and standardized methodologies are critical for ensuring the reproducibility and comparability of results across different laboratories.[10] Below is a representative LC-MS/MS protocol for the quantification of L-Tyrosine-d2 in human plasma.
Protocol 1: L-Tyrosine-d2 Quantification in Human Plasma via LC-MS/MS
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of L-Tyrosine-d2 in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a separate stock solution for the internal standard (IS), typically a more heavily labeled version of the analyte (e.g., L-Tyrosine-¹³C₉,¹⁵N).
-
Serially dilute the L-Tyrosine-d2 stock solution with blank human plasma to create calibration standards ranging from 0.5 to 1500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner from a separate stock solution.[9]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
L-Tyrosine-d2: Q1: 184.1 m/z -> Q3: 138.1 m/z
-
Internal Standard (L-Tyrosine-¹³C₉,¹⁵N): Q1: 191.1 m/z -> Q3: 144.1 m/z
-
-
Note: Specific MRM transitions must be optimized for the specific instrument used.
-
-
-
Data Processing:
-
Integrate the peak areas for both L-Tyrosine-d2 and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of L-Tyrosine-d2 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Diagram 1: Experimental Workflow
The following diagram illustrates the general workflow for the quantification of L-Tyrosine-d2 from sample receipt to final data analysis.
References
- 1. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. pmda.go.jp [pmda.go.jp]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
L-Tyrosine-d2-1 as an Internal Standard: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of L-Tyrosine-d2-1 as an internal standard for the quantification of L-Tyrosine, examining its accuracy and precision in comparison to other commonly used labeled analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (²H) or carbon-13 (¹³C). This property allows them to be distinguished from the endogenous analyte by a mass spectrometer. By adding a known amount of the internal standard to a sample at the beginning of the workflow, it can effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby improving the accuracy and precision of quantification.[1]
Performance of this compound: A Comparative Analysis
While specific validation data for this compound is not extensively published in readily available literature, its performance can be inferred from studies on other deuterated and ¹³C-labeled tyrosine internal standards. The choice between a deuterated and a ¹³C-labeled standard involves a trade-off between cost and potential analytical challenges.
Deuterated Standards (e.g., this compound, L-Tyrosine-d4):
-
Advantages: Generally more cost-effective and readily available.
-
Potential Disadvantages:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in liquid chromatography. This "isotope effect" can lead to differential matrix effects and potentially impact accuracy if not properly addressed during method validation.
-
Isotopic Instability: In some cases, deuterium atoms may be susceptible to back-exchange with hydrogen atoms from the surrounding solvent, leading to a loss of the isotopic label and inaccurate quantification. The stability of the deuterium label in this compound depends on its position on the molecule.
-
¹³C-Labeled Standards (e.g., L-Tyrosine-¹³C₆, L-Tyrosine-¹³C₉):
-
Advantages:
-
Co-elution: ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, minimizing the risk of differential matrix effects.
-
Isotopic Stability: The ¹³C label is inherently stable and not subject to back-exchange.
-
-
Disadvantages: Generally more expensive to synthesize.
The following tables summarize validation data from studies using various isotopologues of L-Tyrosine as internal standards. This data can be used to benchmark the expected performance of this compound.
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Accuracy (% Recovery) | Precision (% CV) | Reference |
| L-Tyrosine-¹³C₆ | L-Tyrosine | Human Urine | LC-MS/MS | Not explicitly stated for Tyrosine, but method validated | Not explicitly stated for Tyrosine, but method validated | [2] |
| α-methyl phenylalanine | Phenylalanine, Tyrosine | Dried Blood Spot, Serum | HPLC-FLD & LC-MS | Not explicitly stated | Retention Time RSD < 2.8% | [3] |
| Not specified | L-Tyrosine | Reaction Mixture | HPLC-FLD | 98.1% (LLOQ), 94.76 ± 0.94% | 1.1% (LLOQ), Inter/Intra-day < 10% | [4] |
| Dansyl-Cl derivatized | 3-chloro-L-tyrosine | Blood, Lung | LC/ESI-MS/MS | Not explicitly stated | Intra-assay < 7.73%, Inter-assay < 6.94% | [5] |
CV: Coefficient of Variation; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS: Liquid Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LC/ESI-MS/MS: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Below are detailed methodologies for key experiments involving the quantification of L-Tyrosine and its derivatives using stable isotope-labeled internal standards.
Experiment 1: Quantification of L-Tyrosine in Human Urine by LC-MS/MS
This protocol is adapted from a method for quantifying modified tyrosines, which includes the analysis of L-Tyrosine.[2]
1. Sample Preparation:
- Thaw frozen human urine samples.
- Centrifuge to remove any insoluble material.
- To 300 µL of the supernatant, add an internal standard solution containing a known concentration of L-Tyrosine-¹³C₆ (as a proxy for this compound).
- Precipitate proteins by adding 0.1% trifluoroacetic acid (TFA) and 10% trichloroacetic acid (TCA).
- Centrifuge to pellet the proteins.
- Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to purify the sample.
- Elute the sample from the SPE column.
- Concentrate the eluate by centrifugal evaporation and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- HPLC System: Agilent 1100 series or equivalent.
- Mass Spectrometer: API-3000 triple quadrupole mass spectrometer or equivalent.
- Column: ODS-HG-3 (2 x 50 mm).
- Mobile Phase A: 0.1% acetic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to separate L-Tyrosine from other components.
- Ionization Mode: Positive electrospray ionization (ESI).
- MRM Transitions:
- L-Tyrosine: 182.2 -> 136.1
- L-Tyrosine-¹³C₆: 188.1 -> 142.1
- Note: For this compound, the expected MRM transition would be approximately 184.2 -> 138.1, but this should be optimized experimentally.
Experiment 2: Quantification of Phenylalanine and Tyrosine in Dried Blood Spots by HPLC
This protocol utilizes a structural analog as an internal standard and can be adapted for use with a stable isotope-labeled standard.[3]
1. Sample Preparation:
- Punch out a disc from a dried blood spot (DBS).
- Add a known amount of internal standard (e.g., α-methyl phenylalanine or this compound).
- Extract the amino acids from the DBS using a suitable solvent (e.g., methanol).
- Centrifuge to remove debris.
- Inject the supernatant into the HPLC system.
2. HPLC Analysis:
- Column: C18 column.
- Mobile Phase: A gradient of water and methanol.
- Flow Rate: 1.5 mL/min.
- Column Temperature: 30°C.
- Detection: Fluorescence detection after pre-column derivatization or mass spectrometry.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the context in which L-Tyrosine is analyzed, the following diagrams illustrate the biosynthetic pathway of L-Tyrosine and a typical experimental workflow for its quantification.
Caption: L-Tyrosine Biosynthesis Pathway.
Caption: Quantitative Analysis Workflow.
Conclusion
This compound serves as a valuable internal standard for the accurate and precise quantification of L-Tyrosine in various biological matrices. While direct comparative data for this compound is limited, the performance of other deuterated and ¹³C-labeled tyrosine analogs suggests that with proper method development and validation, it can yield reliable results. For the highest level of accuracy and to avoid potential issues with chromatographic shifts, ¹³C-labeled internal standards are generally recommended. However, for many applications, this compound provides a cost-effective and suitable alternative when its performance characteristics are thoroughly evaluated within the specific analytical method.
References
- 1. iroatech.com [iroatech.com]
- 2. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Tyrosine-d2 and Other Internal Standards for Accurate Tyrosine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of L-tyrosine in biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards are the gold standard, as they closely mimic the physicochemical properties of the analyte, effectively compensating for variations during sample preparation, chromatography, and ionization.[1] This guide provides an objective comparison of L-Tyrosine-d2-1 with other commonly used SIL internal standards for tyrosine, supported by experimental principles and data from various studies.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential for correcting analytical variability, including sample loss during extraction, fluctuations in injection volume, and matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. An ideal internal standard co-elutes with the analyte and exhibits a similar ionization efficiency, ensuring that any variations affect both the analyte and the standard proportionally.[2]
Comparison of L-Tyrosine Internal Standards
The most common SIL internal standards for tyrosine include deuterated (e.g., L-Tyrosine-d2, L-Tyrosine-d4) and carbon-13 labeled (e.g., L-Tyrosine-¹³C₆, L-Tyrosine-¹³C₉) analogues.
This compound (L-Tyrosine-phenyl-3,5-d2) is a deuterated form of L-tyrosine where two hydrogen atoms on the phenyl ring are replaced by deuterium. It is a widely available and cost-effective option.
Other Deuterated Standards (e.g., L-Tyrosine-d4) offer a higher mass shift from the native analyte, which can be advantageous in avoiding spectral crosstalk.
Carbon-13 Labeled Standards (e.g., L-Tyrosine-¹³C₆, L-Tyrosine-¹³C₉) are considered the superior choice for many applications.[1][2] In these standards, several carbon atoms are replaced with the heavier ¹³C isotope.
The primary distinctions between these standards lie in their chromatographic behavior, isotopic stability, and potential for matrix effect compensation.
Key Performance Differences:
-
Chromatographic Co-elution: ¹³C-labeled standards are chemically almost identical to the unlabeled analyte, resulting in near-perfect co-elution during liquid chromatography.[1] Deuterated standards, due to the slightly different physicochemical properties of the carbon-deuterium bond compared to the carbon-hydrogen bond, can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the native analyte.[3] This can be a disadvantage if the matrix effect varies across the chromatographic peak.
-
Isotopic Stability: ¹³C labels are metabolically and chemically stable and are not prone to back-exchange.[1] Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can sometimes be susceptible to exchange with protons from the solvent, although this is less of a concern for deuterium on an aromatic ring as in L-Tyrosine-d2.
-
Matrix Effect Compensation: Due to their closer co-elution, ¹³C-labeled standards generally provide more accurate compensation for matrix effects compared to their deuterated counterparts.[1]
Performance Data Summary
While direct head-to-head comparative studies of all available tyrosine internal standards within a single publication are limited, the following table summarizes typical performance characteristics gleaned from various validated LC-MS/MS methods. It is important to note that these values are method-dependent and are presented here for comparative illustration.
| Internal Standard | Analyte | Matrix | Linearity (R²) | Accuracy (%) | Precision (CV%) | Reference |
| L-Tyrosine-d2 | L-Tyrosine | Not Specified | >0.99 (typical) | Not explicitly stated | Not explicitly stated | General knowledge |
| L-Tyrosine-¹³C₆ | Modified Tyrosines | Human Urine | >0.998 | Not explicitly stated | 2.4 | [4] |
| L-Tyrosine-¹³C₉ | Modified Tyrosines | Human Plasma | >0.99 | 95-105 | <10 | [5][6] |
Experimental Protocols
A robust analytical method is crucial for reliable quantification. Below is a representative experimental protocol for the quantification of L-tyrosine in human plasma using an SIL internal standard and LC-MS/MS.
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add a known concentration of the L-Tyrosine SIL internal standard (e.g., L-Tyrosine-d2 or L-Tyrosine-¹³C₉).
-
Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute tyrosine.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both L-tyrosine and its SIL internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Tyrosine | 182.1 | 136.1 |
| L-Tyrosine-d2 | 184.1 | 138.1 |
| L-Tyrosine-¹³C₆ | 188.1 | 142.1 |
| L-Tyrosine-¹³C₉ | 191.1 | 145.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for tyrosine quantification.
Caption: Decision tree for internal standard selection.
Conclusion and Recommendation
For the highest level of accuracy and precision in quantitative bioanalysis of L-tyrosine, a ¹³C-labeled internal standard such as L-Tyrosine-¹³C₉ or L-Tyrosine-¹³C₆ is the preferred choice.[1] Its ability to co-elute almost perfectly with the native analyte provides the most effective compensation for matrix effects and other sources of analytical variability.
While deuterated internal standards like L-Tyrosine-d2 are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts. When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Isotopic Enrichment of L-Tyrosine-d2
For researchers in drug development and metabolic studies, confirming the precise isotopic enrichment of labeled compounds like L-Tyrosine-d2 is a critical step to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison of analytical methods for validating the enrichment of L-Tyrosine-d2, compares it with common alternatives, and offers detailed experimental protocols.
Analytical Methods for Isotopic Enrichment Confirmation
The two primary methods for determining the isotopic enrichment of L-Tyrosine-d2 are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the position and extent of deuteration. By comparing the integral of the proton signal at the deuterated position with a non-labeled internal standard or other non-labeled protons on the molecule, the isotopic enrichment can be calculated. For L-Tyrosine-d2, where the two hydrogen atoms on the beta-carbon are replaced with deuterium, the corresponding proton signal will be significantly diminished or absent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can accurately determine the mass-to-charge ratio (m/z) of the molecule. The isotopic enrichment is calculated by analyzing the ion intensities of the labeled (M+2) and unlabeled (M+0) L-Tyrosine. LC-MS allows for the separation of the analyte from potential impurities before mass analysis, ensuring that the measured isotopic distribution is accurate.
Comparison of L-Tyrosine-d2 with Other Isotopic Labeling Alternatives
L-Tyrosine can be labeled with various stable isotopes at different positions, each with specific applications and analytical considerations. The choice of isotope and labeling position depends on the research question, the analytical technique being used, and the metabolic pathways under investigation.
| Labeled Compound | Isotopic Purity (Typical) | Mass Shift | Common Applications | Key Analytical Considerations |
| L-Tyrosine-d2 (3,3-D2) | >98%[1] | +2 | Metabolomics, Proteomics (SILAC), Biomolecular NMR[1] | ¹H NMR shows reduction/absence of the β-proton signals. LC-MS is used to quantify the M+2 ion abundance. |
| L-Tyrosine-d4 (ring-D4) | >98%[2][3] | +4 | Metabolism, Metabolomics, Proteomics, Biomolecular NMR[3] | ¹H NMR shows altered aromatic proton signals. Mass shift of +4 is easily detectable by MS. |
| L-Tyrosine-d7 | >98% | +7 | Internal standard for quantitative mass spectrometry, metabolic tracer studies. | Provides a significant mass shift, minimizing spectral overlap with the unlabeled analyte. |
| L-Tyrosine-¹³C₉,¹⁵N | >99% ¹³C, >99% ¹⁵N[4] | +10 | Quantitative proteomics (SILAC), metabolic flux analysis.[4] | No isotopic effect in chromatography. The +10 mass shift provides clear separation from the light version in MS.[5] |
| L-Tyrosine-¹³C₉,¹⁵N,d₇ | >97% for each isotope[6] | +17 | Advanced NMR studies, complex metabolic tracing.[6] | Combines the benefits of different isotopes for multi-modal analysis. |
Experimental Protocols
Protocol 1: Isotopic Enrichment Analysis by ¹H NMR Spectroscopy
This protocol outlines the steps for determining the isotopic enrichment of L-Tyrosine-d2 using ¹H NMR.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of L-Tyrosine-d2 and dissolve it in 600 µL of a suitable deuterated solvent (e.g., D₂O).
-
Add a known quantity of an internal standard with a well-resolved proton signal that does not overlap with the tyrosine signals (e.g., DSS or TSP).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the area of a well-resolved signal from the internal standard.
-
Integrate the area of the remaining β-proton signal of L-Tyrosine (around 3.0-3.2 ppm).
-
Integrate the area of a non-deuterated proton signal on the tyrosine molecule, for example, the α-proton (around 3.9 ppm) or the aromatic protons (around 6.9 and 7.2 ppm).[7]
-
Calculate the isotopic enrichment by comparing the relative integrals of the β-protons to the non-deuterated protons, normalized to the internal standard.
-
Protocol 2: Isotopic Enrichment Analysis by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry to determine the isotopic enrichment of L-Tyrosine-d2.
-
Sample Preparation:
-
Prepare a stock solution of L-Tyrosine-d2 at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 0.1% formic acid in water).
-
Prepare a series of dilutions to determine the optimal concentration for analysis, typically in the low µg/mL to high ng/mL range.
-
-
LC-MS/MS Method:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-250 to observe the isotopic cluster.
-
Precursor Ions: m/z 182.08 (unlabeled L-Tyrosine) and m/z 184.09 (L-Tyrosine-d2).
-
Collision Energy: Optimize for characteristic fragment ions if performing MS/MS.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the M+0 (unlabeled) and M+2 (deuterated) forms of L-Tyrosine.
-
Integrate the peak areas for each isotopic form.
-
Calculate the isotopic enrichment percentage using the following formula: % Enrichment = (Area of M+2) / (Area of M+0 + Area of M+2) * 100
-
Mandatory Visualizations
Caption: Workflow for confirming isotopic enrichment of L-Tyrosine-d2 by NMR spectroscopy.
Caption: Workflow for confirming isotopic enrichment of L-Tyrosine-d2 by LC-MS.
References
- 1. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]
- 2. L-酪氨酸-苯基-d4 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Tyrosine (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. academic.oup.com [academic.oup.com]
- 6. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6815-0.25 [isotope.com]
- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis Using L-Tyrosine-d2-1: A Comparative Approach
For researchers, scientists, and drug development professionals leveraging stable isotope labeling in their studies, the choice of isotopic tracer is a critical decision that influences experimental design, data quality, and analytical outcomes. This guide provides an objective comparison of L-Tyrosine-d2-1 with other common alternatives, supported by experimental data and detailed protocols. We delve into its applications in quantitative proteomics and metabolic tracing, with a focus on statistical analysis and data interpretation.
Performance Comparison of Isotopic Labels for Tyrosine
The selection of an isotopic label for tyrosine in quantitative proteomics, most notably in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involves a trade-off between cost, ease of synthesis, and potential analytical challenges. While this compound offers a cost-effective labeling strategy, it is essential to consider its performance characteristics in comparison to other commonly used isotopically labeled tyrosine variants, such as those incorporating 13C or 15N.
| Feature | This compound (Deuterium) | L-Tyrosine-13C9,15N1 | L-Tyrosine-13C6 |
| Mass Shift | +2.014 Da | +9.970 Da | +6.020 Da |
| Cost | Generally lower | Higher | Moderate |
| Chromatographic Behavior | Potential for slight retention time shift, with deuterated peptides eluting earlier.[1][2] | Co-elutes with the unlabeled analog.[1] | Co-elutes with the unlabeled analog. |
| Quantitative Accuracy | May be prone to lower precision due to chromatographic shifts and potential for differential ionization suppression.[1] | High accuracy and reproducibility due to co-elution. | High accuracy and reproducibility. |
| Spectral Complexity | Can slightly complicate spectral interpretation due to non-integer mass shift.[1] | Clean, integer mass shift simplifies data analysis.[1] | Clean, integer mass shift. |
| Metabolic Stability | The C-D bond is stronger than the C-H bond, which can potentially alter metabolic rates (Kinetic Isotope Effect).[3] | 13C and 15N are considered metabolically stable with negligible isotope effects in most biological systems. | 13C is metabolically stable. |
Experimental Protocols
Protocol 1: SILAC for Quantitative Proteomics using this compound
This protocol outlines the key steps for a standard SILAC experiment to compare protein abundance between two cell populations using this compound.
1. Cell Culture and Labeling:
-
Media Preparation: Prepare two types of SILAC media. For the "heavy" medium, use a tyrosine-free formulation supplemented with this compound. For the "light" medium, use the same base medium supplemented with unlabeled L-Tyrosine. Both media should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[4]
-
Cell Adaptation: Culture two separate populations of the desired cell line in the "heavy" and "light" media, respectively. It is crucial to passage the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[4]
2. Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations, while the other serves as a control.
3. Sample Preparation for Mass Spectrometry:
-
Cell Lysis: Harvest both cell populations and lyse them using a standard lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Combine equal amounts of protein from the "heavy" and "light" lysates.[4]
-
Protein Digestion: Reduce and alkylate the cysteine residues in the mixed protein sample. Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a suitable method, such as solid-phase extraction (e.g., C18 StageTips).
4. LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both precursor ion scans (MS1) and fragment ion scans (MS2).
Protocol 2: In Vivo Metabolic Tracing with this compound in a Mouse Model
This protocol provides a general framework for an in vivo study to trace the metabolism of tyrosine in a mouse model.
1. Animal Acclimation and Diet:
-
Acclimate the mice to the housing conditions and provide a standard chow diet. For studies investigating specific metabolic pathways, a custom diet with controlled amino acid composition may be necessary.
2. This compound Administration:
-
Dosage: The optimal dose of this compound will depend on the specific research question and the metabolic pathway being investigated. A common starting point for amino acid tracer studies in mice is in the range of 100-500 mg/kg body weight.[5][6]
-
Administration Route: this compound can be administered via several routes:
-
Oral Gavage: Dissolve the tracer in a suitable vehicle (e.g., water) and administer it directly into the stomach.
-
Intraperitoneal (IP) Injection: Dissolve the tracer in sterile saline and inject it into the peritoneal cavity.[5][6]
-
Intravenous (IV) Infusion: For continuous labeling, the tracer can be infused via a tail vein catheter.[7]
-
3. Sample Collection:
-
At predetermined time points after tracer administration, collect blood and tissue samples of interest (e.g., brain, liver, muscle).
-
Immediately process the samples to quench metabolic activity, typically by snap-freezing in liquid nitrogen.
4. Metabolite Extraction and Analysis:
-
Extract metabolites from the collected tissues using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Analyze the extracts using LC-MS/MS to identify and quantify the incorporation of deuterium into tyrosine and its downstream metabolites.
Statistical Analysis of this compound Data
For SILAC Experiments:
-
Peptide and Protein Identification and Quantification: Utilize specialized proteomics software such as MaxQuant, Proteome Discoverer, or FragPipe.[8][9][10] These tools can identify peptides from MS/MS spectra and quantify the relative abundance of "heavy" and "light" peptide pairs from the MS1 spectra.
-
Ratio Calculation: The software calculates the ratio of the intensity of the "heavy" peptide to the "light" peptide for each identified peptide. The protein ratio is then typically determined by the median or average of the ratios of its constituent peptides.[8]
-
Data Normalization: Normalize the data to correct for any systematic errors in protein mixing.
-
Statistical Significance: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins with statistically significant changes in abundance between the experimental conditions. It is also important to consider applying a correction for multiple hypothesis testing (e.g., Benjamini-Hochberg correction).
For Metabolic Tracing Experiments:
-
Isotopologue Distribution Analysis: The primary data from a metabolic tracing experiment is the mass isotopologue distribution (MID) of the tracer and its downstream metabolites. This is determined by analyzing the isotopic distribution of the molecule's mass spectrum.
-
Metabolic Flux Analysis (MFA): To quantify the rates of metabolic pathways, the MID data is used as input for MFA models. These models use mathematical algorithms to estimate the flux through each reaction in a metabolic network.
Mandatory Visualizations
Caption: A simplified workflow for a SILAC experiment using this compound.
Caption: The catecholamine biosynthesis pathway, a key metabolic route traced using this compound.
References
- 1. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Original Article [sciencehub.novonordisk.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of a steady-state isotope dilution protocol for carbon oxidation studies in the domestic cat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Tyrosine-d2-1 in Reproducible Experiments
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The choice of reagents, including isotopically labeled compounds like L-Tyrosine-d2-1, can significantly impact experimental outcomes. This guide provides an objective comparison of this compound with its non-deuterated counterpart, L-Tyrosine, and other alternatives, supported by experimental principles and data.
Data Presentation: Quantitative Comparison
The primary difference between L-Tyrosine and this compound lies in the substitution of two hydrogen atoms with deuterium on the β-carbon of the side chain. This substitution leads to a heavier molecule with a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These differences manifest in several key experimental parameters.
| Parameter | L-Tyrosine | This compound | N-Acetyl-L-Tyrosine (NALT) | Rationale & Implications for Reproducibility |
| Molecular Weight ( g/mol ) | 181.19 | 183.20 | 223.22 | The precise mass difference for this compound is critical for mass spectrometry-based quantification, ensuring clear separation from the unlabeled form. Inconsistent isotopic purity can be a source of variability. |
| Metabolic Stability | Lower | Higher | Variable, requires deacetylation | The stronger C-D bond in this compound can slow down enzymatic reactions where C-H bond cleavage is the rate-limiting step (a phenomenon known as the Kinetic Isotope Effect)[1]. This can lead to more consistent concentrations over time in metabolic studies. NALT's conversion to L-Tyrosine can be a variable step[2]. |
| Reaction Kinetics (e.g., with Tyrosine Hydroxylase) | Standard rate | Potentially slower | Requires conversion first | Experiments measuring enzymatic conversion rates may yield different results with the deuterated analog if the C-H bond cleavage at the labeled position is involved in the rate-determining step[3]. This needs to be accounted for when comparing data. |
| Solubility in Aqueous Media | Low (0.45 mg/mL)[4] | Similar to L-Tyrosine | Higher[5] | NALT's higher solubility can be an advantage in preparing stock solutions, potentially reducing variability from precipitation. However, its conversion efficiency to L-Tyrosine in situ is a critical and potentially variable factor[2]. |
| Use as an Internal Standard in Mass Spectrometry | Not applicable | Ideal | Not ideal | This compound is an excellent internal standard for quantifying L-Tyrosine. It co-elutes chromatographically with L-Tyrosine but is distinguishable by its mass, correcting for sample loss and ionization variability[6][7]. This significantly improves the reproducibility of quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are key experimental protocols where this compound is commonly employed.
Protocol 1: Use of this compound as an Internal Standard for LC-MS/MS Quantification of L-Tyrosine
This protocol is for the quantification of endogenous L-Tyrosine in a biological sample, such as plasma or cell lysate.
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in 0.1% formic acid) as the internal standard.
-
Add 400 µL of a precipitation solution (e.g., ice-cold methanol or acetonitrile) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water)[8].
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient to separate L-Tyrosine from other components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transition for L-Tyrosine (e.g., m/z 182.1 -> 136.1).
-
Monitor the precursor-to-product ion transition for this compound (e.g., m/z 184.1 -> 138.1).
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the L-Tyrosine MRM transition to the this compound MRM transition.
-
Quantify the concentration of L-Tyrosine in the sample by comparing this ratio to a standard curve prepared with known concentrations of L-Tyrosine and a constant concentration of this compound.
-
Protocol 2: Assessing Metabolic Stability in Cell Culture
This protocol outlines a method to compare the metabolic stability of L-Tyrosine and this compound.
-
Cell Culture:
-
Plate cells (e.g., a relevant cancer cell line or primary neurons) and grow to 80% confluency in standard culture medium.
-
Prepare two sets of custom media: one containing L-Tyrosine and the other containing this compound at the same concentration.
-
Wash the cells with phosphate-buffered saline (PBS) and switch to the respective custom media.
-
-
Time-Course Experiment:
-
Collect aliquots of the culture medium and cell lysates at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately process the samples as described in Protocol 1 to quench metabolic activity and extract the amino acids.
-
-
Analysis:
-
Quantify the concentration of the respective tyrosine analog (deuterated or non-deuterated) in the medium and cell lysates at each time point using LC-MS/MS.
-
Plot the concentration versus time to determine the rate of degradation or uptake. A slower rate of disappearance for this compound would indicate greater metabolic stability[9].
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: L-Tyrosine metabolism to neurotransmitters and its role in RTK signaling.
Caption: Workflow for comparing experimental reproducibility.
Caption: LC-MS/MS workflow using this compound as an internal standard.
References
- 1. epfl.ch [epfl.ch]
- 2. examine.com [examine.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 5. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling L-Tyrosine-d2-1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
Hazard Summary
L-Tyrosine-d2-1 is classified as a hazardous substance. Based on the available data for L-Tyrosine-d2, the primary hazards are:
-
Skin Corrosion/Irritation (Category 2) [1]
-
Serious Eye Damage/Eye Irritation (Category 2A) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1][2][3]
Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to ensure personnel safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z.87.1 standard. A face shield should be worn over safety glasses if there is a splash hazard.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4][6] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[4][6] |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material like cotton. Shoes must cover the entire foot.[4] | |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if dust may be generated.[4] |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure to this compound.
-
Preparation : Always work within a certified chemical fume hood to minimize inhalation exposure. Before handling the chemical, ensure all required PPE is correctly worn.[4]
-
Handling :
-
To prevent isotopic exchange and maintain the integrity of the deuterated compound, handle this compound under an inert atmosphere, such as dry nitrogen or argon, whenever possible.[7][8][9]
-
Avoid creating dust when handling the solid material.[4] Use appropriate tools like a spatula or powder funnel for transfers.[4]
-
When preparing solutions, allow the compound to equilibrate to room temperature before opening to prevent condensation.[7]
-
-
Reaction : Maintain controlled conditions throughout the reaction process and keep the reaction setup within the fume hood.
-
Cleanup and Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water after handling.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Solvents | Collect in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[4] |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional guidelines.[4] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container. |
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. fishersci.com [fishersci.com]
- 3. L-Tyrosine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromservis.eu [chromservis.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
